3-(3-aminophenyl)-2H-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQPESVLRVQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352193 | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292644-31-6 | |
| Record name | 3-(3-Aminophenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-(3-aminophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 3-(3-aminophenyl)-2H-chromen-2-one. This document details the synthetic pathway, including experimental protocols for the preparation of the key intermediate and the final compound. Furthermore, it presents a summary of the spectroscopic data essential for its characterization and explores its potential biological relevance by discussing associated signaling pathways.
Introduction
Coumarins are a significant class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin. They are known to exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects. The 3-phenylcoumarin scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. The introduction of an amino group on the 3-phenyl substituent can significantly modulate the biological activity of the parent compound, making this compound a molecule of interest for further investigation in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the nitro precursor, 3-(3-nitrophenyl)-2H-chromen-2-one, via the Perkin condensation reaction. This is followed by the reduction of the nitro group to an amino group to yield the final product.
Spectroscopic Profile of 3-(3-aminophenyl)-2H-chromen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Features
Chemical Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol CAS Number: 292644-31-6[1]
The structure of 3-(3-aminophenyl)-2H-chromen-2-one incorporates a rigid coumarin scaffold, which is known to be a versatile pharmacophore and a fluorophore. The presence of an aminophenyl substituent at the 3-position is expected to significantly influence its electronic and, consequently, its spectroscopic properties. The amino group, being an electron-donating group, can engage in intramolecular charge transfer (ICT) with the electron-withdrawing lactone carbonyl of the coumarin ring system. This ICT character is a key determinant of the molecule's absorption and emission properties.
Predicted Spectroscopic Data
Based on the analysis of various substituted coumarins, the following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3450-3300 | N-H stretching (asymmetric and symmetric) | Medium, sharp bands |
| 3100-3000 | Aromatic C-H stretching | Weak to medium |
| 1750-1700 | C=O stretching (lactone) | Strong, sharp |
| 1620-1580 | C=C stretching (aromatic and coumarin rings) | Medium to strong |
| 1600-1550 | N-H bending | Medium |
| 1300-1200 | C-O stretching (lactone) | Strong |
| 1200-1000 | C-N stretching | Medium |
| 850-750 | C-H out-of-plane bending (aromatic) | Strong |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.0 | Multiplet | 8H | Aromatic protons (coumarin and phenyl) |
| ~7.8 | Singlet | 1H | H4 proton of the coumarin ring |
| ~5.5 | Broad singlet | 2H | -NH₂ protons |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (lactone carbonyl) |
| ~154 | C8a |
| ~148 | C-N (aminophenyl ring) |
| ~140 | C4 |
| ~130 - 115 | Aromatic carbons (coumarin and phenyl) |
| ~125 | C3 |
| ~116 | C4a |
Table 4: Predicted UV-Vis and Fluorescence Spectral Data
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Dichloromethane | ~350-380 | ~420-450 | ~70-70 | Moderate to High |
| Ethanol | ~360-390 | ~450-480 | ~90-90 | Moderate to High |
| Acetonitrile | ~350-380 | ~430-460 | ~80-80 | Moderate to High |
Note: The absorption and emission maxima are expected to show solvatochromic shifts depending on the polarity of the solvent, a characteristic feature of molecules with significant ICT character.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a reliable synthetic approach can be adapted from the well-established Perkin reaction, which is commonly used for the synthesis of 3-substituted coumarins[2][3].
Proposed Synthesis of this compound
The synthesis can be envisioned as a one-pot reaction involving the condensation of a substituted salicylaldehyde with a substituted phenylacetic acid.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1 equivalent), 3-aminophenylacetic acid (1 equivalent), and acetic anhydride (3-5 equivalents).
-
Catalyst Addition: Add triethylamine (1.5-2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Spectroscopic Characterization
The purified product should be characterized by the following spectroscopic techniques to confirm its structure and purity.
Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid sample (e.g., using a KBr pellet) to identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., dichloromethane, ethanol, acetonitrile) and record the absorption spectra to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy: Using the same solutions, record the emission spectra by exciting at the determined λ_abs to find the emission maxima (λ_em) and calculate the Stokes shift. The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate).
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic properties and a viable synthetic route for this compound. The presence of the aminophenyl group at the 3-position of the coumarin core is anticipated to endow the molecule with interesting photophysical properties, making it a promising candidate for applications in fluorescent probes, bio-imaging, and as a scaffold in medicinal chemistry. The experimental validation of the data presented herein will be a crucial next step for any research program focused on this and related coumarin derivatives.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Substituted Coumarin Derivatives: A Case Study of Aminophenyl Analogs
Disclaimer: A crystallographic analysis for the specific compound 3-(3-aminophenyl)-2H-chromen-2-one was not publicly available at the time of this report. This guide, therefore, presents a comprehensive overview based on the crystal structure analysis of closely related aminophenyl- and other 3-substituted coumarin derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics and analytical methodologies pertinent to this class of compounds.
Introduction
Coumarin (2H-chromen-2-one) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Their biological activities are often intrinsically linked to their three-dimensional structure. The substituent at the 3-position of the coumarin scaffold plays a crucial role in determining the molecule's overall conformation and intermolecular interactions, which in turn influence its physicochemical properties and biological efficacy. This technical guide delves into the crystal structure analysis of 3-substituted coumarins, with a particular focus on aminophenyl analogs, to provide a detailed understanding of their structural features and the experimental protocols used for their characterization.
Data Presentation: Crystallographic Data of Related 3-Substituted Coumarins
The following table summarizes the key crystallographic data for several 3-substituted coumarin derivatives, offering a comparative view of their structural parameters. This data is essential for understanding the influence of different substituents on the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Final R-index |
| 7-(Diethylamino)-3-(4-aminophenyl)coumarin[1] | C₁₉H₂₀N₂O₂ | Orthorhombic | Pccn | 11.1095(5) | 33.0187(15) | 17.2865(7) | - | 6341.1(5) | - | 0.0480 |
| 3-(Pyridin-2-yl)-benzo[2][3]coumarin[4] | - | Monoclinic | P2₁/c | 14.2953(13) | 6.1945(6) | 16.1165(15) | 112.9835(12) | 1313.9(2) | 4 | - |
| 3-[2-(Thiophen-3-yl)ethynyl]-2H-chromen-2-one[5] | C₁₅H₈O₂S | Monoclinic | P2₁/c | 10.7726(6) | 9.7572(3) | 12.2084(5) | 115.547(6) | 1157.77(11) | 4 | 0.050 |
| 3-[2-(4-Methylphenyl)ethynyl]-2H-chromen-2-one[6] | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | 8.4695(2) | 10.6759(2) | 14.5208(2) | 98.093(2) | 1299.89(4) | 4 | 0.038 |
| 3-(Pyrrolidine-1-carbonyl)-2H-chromen-2-one[2] | - | Monoclinic | C2/c | 16.654(15) | 8.789(7) | 18.460(18) | 102.89(5) | 2634(4) | 8 | 0.0441 |
| 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one[7] | C₁₈H₁₂O₄ | Monoclinic | P2/c | 11.8040(5) | 3.8860(5) | 29.7190(5) | 97.164(5) | 1352.58(18) | 4 | 0.069 |
Experimental Protocols
The determination of the crystal structure of coumarin derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections detail the typical methodologies employed.
The synthesis of 3-substituted coumarins can be achieved through various organic chemistry reactions. For instance, 7-(diethylamino)-3-(4-aminophenyl)coumarin was synthesized via a one-pot, three-step process starting from 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile[1]. The synthesis of other derivatives, such as 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, has been achieved by reacting 3-bromocoumarin with a suitable coupling partner in the presence of a palladium catalyst[5].
Following synthesis and purification, obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A common method for crystal growth is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, orange crystals of 7-(diethylamino)-3-(4-aminophenyl)coumarin were grown from an ethyl acetate solution[1]. Similarly, suitable crystals of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one were obtained by slow evaporation from a mixture of ethyl acetate and hexane[5].
Single-crystal X-ray diffraction data are typically collected using a diffractometer equipped with a CCD or CMOS detector. The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å), is used. Data collection involves rotating the crystal and collecting a series of diffraction images. These images are then processed to determine the unit cell parameters and the intensities of the Bragg reflections. An absorption correction is often applied to account for the absorption of X-rays by the crystal[5][8].
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[4][5]. The quality of the final refined structure is assessed by the R-indices (R1 and wR2) and the goodness-of-fit (S) value.
Mandatory Visualizations
The following diagrams illustrate the typical workflow and logical progression of crystal structure analysis for a 3-substituted coumarin derivative.
Structural Insights from Related Compounds
The crystal structures of 3-substituted coumarins reveal several common features. The coumarin ring system is generally planar or nearly planar[5][6]. The dihedral angle between the coumarin moiety and the substituent at the 3-position is a key structural parameter that influences the overall molecular shape and crystal packing. For instance, in 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, the dihedral angle between the coumarin and thiophene rings is 11.75(8)°[5], while in 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, the angle with the methylbenzene ring is 33.68(4)°[6].
Intermolecular interactions such as hydrogen bonds and π-π stacking often play a significant role in the crystal packing of these compounds. In the crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, a combination of C—H···π and π–π interactions contributes to the three-dimensional architecture[5]. Similarly, weak C—H···O hydrogen bonds and C—H···π interactions are observed in the crystal of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, forming supramolecular chains[6]. The presence of an amino group, as in the case of aminophenyl-substituted coumarins, is likely to introduce N-H···O or N-H···N hydrogen bonding, further influencing the crystal packing and potentially the compound's biological activity.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of closely related 3-substituted coumarin derivatives provides a robust framework for understanding the structural chemistry of this class of compounds. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established, and the structural data from analogous compounds offer valuable insights into the expected molecular geometry and intermolecular interactions. This guide serves as a valuable resource for researchers working on the design, synthesis, and structural characterization of novel coumarin derivatives for various applications, particularly in the field of drug development.
References
- 1. One-pot Synthesis and X-ray Structure Determination of 7-(Diethylamino)-3-(4-aminophenyl)coumarin [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Quantum Chemical Studies of 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-(3-aminophenyl)-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. Drawing upon established theoretical and experimental data from structurally related compounds, this document outlines the synthesis, spectral characteristics, and potential biological activity of the target molecule. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction
Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. Their scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The introduction of an aminophenyl substituent at the 3-position of the coumarin ring, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its bioactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and spectroscopic properties of such molecules, providing insights that can guide drug design and development efforts.
Experimental Protocols
Synthesis Protocol
The synthesis of this compound can be effectively achieved via the Perkin reaction.[1] This method involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and acetic anhydride.
Materials:
-
Salicylaldehyde
-
3-Aminophenylacetic acid
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of salicylaldehyde, 3-aminophenylacetic acid, and triethylamine in acetic anhydride is heated under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration.
-
The crude product is then treated with a solution of hydrochloric acid in ethanol to facilitate the cyclization and formation of the coumarin ring.
-
The final product, this compound, is purified by recrystallization from a suitable solvent such as ethanol.
Figure 1: Proposed synthesis workflow for this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Quantum Chemical Computational Protocol
Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.
Software: Gaussian 09 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for such calculations, in conjunction with a high-level basis set like 6-311++G(d,p) to ensure accuracy.[2][3][4]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.[3]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.[5]
Figure 2: Workflow for quantum chemical calculations of this compound.
Data Presentation
The following tables summarize the predicted quantitative data for this compound based on quantum chemical calculations and analysis of structurally similar compounds.
Predicted Optimized Geometrical Parameters
Based on DFT/B3LYP/6-311++G(d,p) calculations of similar coumarin derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O (lactone) | ~1.21 |
| C-O (lactone) | ~1.37 | |
| C-C (phenyl-coumarin) | ~1.48 | |
| C-N (amino) | ~1.39 | |
| Bond Angle (°) | O-C=O | ~120.5 |
| C-O-C | ~122.0 | |
| C-C-N | ~120.0 | |
| Dihedral Angle (°) | Phenyl vs. Coumarin | ~40-50 |
Predicted Vibrational Frequencies (FTIR)
Key predicted vibrational modes based on data from related coumarin derivatives.[6]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | Amino (-NH₂) | 3400 - 3300 |
| C-H stretch | Aromatic | 3100 - 3000 |
| C=O stretch | Lactone | ~1720 |
| C=C stretch | Aromatic/Pyrone | 1620 - 1580 |
| C-N stretch | Amino | 1350 - 1250 |
| C-O stretch | Ether-like | 1250 - 1150 |
Predicted Electronic Properties
Based on DFT calculations of aminocoumarin analogues.
| Property | Predicted Value |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -1.9 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.9 eV |
Potential Biological Activity and Signaling Pathway
Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[7][8] Many 3-phenylcoumarin derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[9]
Molecular Docking Protocol
To investigate the potential of this compound as a VEGFR-2 inhibitor, a molecular docking study can be performed.
Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.
Procedure:
-
Protein Preparation: The crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared by assigning appropriate atom types and charges.
-
Docking Simulation: The ligand is docked into the ATP-binding site of VEGFR-2 using a suitable docking algorithm.
-
Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by a ligand like this compound would block the downstream signaling cascade, thereby inhibiting angiogenesis.
Figure 3: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.
Conclusion
This technical guide provides a theoretical framework for the study of this compound. The proposed synthesis and computational protocols, along with the predicted data, offer a solid starting point for the experimental investigation of this promising molecule. The potential for this compound to act as a VEGFR-2 inhibitor highlights its relevance in the field of anticancer drug discovery. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
The Fluorescent Probe 3-(3-aminophenyl)-2H-chromen-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold is a cornerstone in the development of fluorescent probes due to its favorable photophysical properties, synthetic accessibility, and sensitivity to the molecular environment. Within this versatile class of compounds, 3-(3-aminophenyl)-2H-chromen-2-one emerges as a molecule of interest. This technical guide provides a comprehensive overview of its discovery, synthetic strategies, and potential as a fluorescent probe, collating available scientific knowledge to support further research and application in drug development and diagnostics.
Synthesis of this compound
The synthesis of 3-substituted coumarins is well-established in organic chemistry. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from the established synthesis of its regioisomer, 3-(4-aminophenyl)-coumarin. The most common and adaptable approach is a modification of the Perkin reaction.
This synthesis involves the condensation of a substituted phenylacetic acid with a salicylaldehyde derivative. To obtain the target molecule, this compound, the reaction would utilize meta-aminophenylacetic acid and salicylaldehyde.
Proposed Synthetic Pathway:
Experimental Protocol (Adapted):
-
Condensation: A mixture of meta-aminophenylacetic acid, salicylaldehyde, acetic anhydride, and a base such as triethylamine is heated. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization and Workup: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its molecular structure.
Fluorescent Properties and Photophysical Characteristics
Coumarin derivatives are known for their strong fluorescence, which is highly dependent on the nature and position of substituents on the coumarin ring. The presence of an electron-donating amino group on the 3-phenyl substituent is expected to induce an intramolecular charge transfer (ICT) state upon photoexcitation, which is a common mechanism for fluorescence in push-pull systems.
Expected Photophysical Properties:
| Property | Expected Value/Characteristic |
| Absorption Maximum (λabs) | Expected in the UV-Vis region, likely between 300-400 nm. The exact wavelength will be influenced by solvent polarity. |
| Emission Maximum (λem) | Expected in the blue to green region of the visible spectrum (400-550 nm), with a significant Stokes shift. The emission is also likely to be sensitive to solvent polarity. |
| Molar Extinction Coefficient (ε) | High values are anticipated, characteristic of π-conjugated systems. |
| Fluorescence Quantum Yield (ΦF) | The quantum yield is expected to be moderate to high, making it a potentially bright fluorophore. This will be highly dependent on the solvent and local environment. |
| Stokes Shift | A relatively large Stokes shift is expected due to the potential for significant structural relaxation in the excited state, a desirable property for fluorescent probes to minimize self-quenching. |
| Solvatochromism | The fluorescence emission is likely to exhibit positive solvatochromism, with a red-shift in more polar solvents, due to the stabilization of the more polar excited ICT state. |
Potential as a Fluorescent Probe
The aminophenyl-substituted coumarin structure provides a versatile platform for the development of fluorescent probes. The amino group can act as a recognition site or be further functionalized to create a specific receptor for a target analyte. The fluorescence of the coumarin core can then report on the binding event.
Potential Sensing Mechanisms and Applications:
-
pH Sensing: The amino group can be protonated in acidic conditions, which would alter the ICT process and lead to a change in the fluorescence emission. This could be developed into a "turn-on" or "turn-off" or ratiometric pH sensor.
-
Metal Ion Detection: The amino group can act as a chelating site for various metal ions. Binding of a metal ion could either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence (photoinduced electron transfer, PET), providing a mechanism for metal ion detection.
-
Bio-conjugation: The amino group provides a reactive handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling the development of targeted fluorescent labels for bioimaging applications.
Workflow for Developing a Fluorescent Probe:
Experimental Protocol for Fluorescence Measurements:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mM.
-
Working Solution Preparation: The stock solution is diluted with the appropriate buffer or solvent to a final concentration typically in the low micromolar range (e.g., 1-10 µM) for fluorescence measurements.
-
Fluorescence Titration: To a cuvette containing the working solution of the probe, small aliquots of the analyte of interest are added incrementally.
-
Spectral Acquisition: After each addition and appropriate incubation time, the fluorescence emission spectrum is recorded using a spectrofluorometer at a fixed excitation wavelength (determined from the absorption spectrum).
-
Data Analysis: The changes in fluorescence intensity or wavelength are plotted against the analyte concentration to determine the sensitivity (limit of detection) and binding affinity.
Future Directions
While the foundational knowledge of coumarin chemistry suggests that this compound is a promising fluorescent scaffold, further dedicated research is required to fully elucidate its potential. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: A comprehensive study detailing an optimized synthesis, purification, and full analytical characterization of the compound.
-
In-depth Photophysical Studies: Thorough investigation of its photophysical properties in a range of solvents and environments to build a complete photophysical profile.
-
Systematic Screening for Sensing Applications: Screening its response to a wide variety of analytes, including metal ions, anions, reactive oxygen species, and changes in pH, to identify potential sensing applications.
-
Derivatization and Functionalization: Using the amino group as a point of modification to create a library of derivatives with tailored properties for specific applications in drug development and cellular imaging.
A Technical Guide to the Preliminary Cytotoxicity Investigation of 3-(3-aminophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of the cytotoxic properties of the novel aminocoumarin, 3-(3-aminophenyl)-2H-chromen-2-one. Coumarins, a significant class of benzopyran-2-one derivatives, are widely recognized for their diverse pharmacological activities, including potential as anticancer agents. The introduction of an aminophenyl group at the C-3 position may modulate this activity, necessitating a thorough cytotoxicological evaluation.
This document provides detailed experimental protocols for assessing cell viability, apoptosis, and cell cycle arrest. Furthermore, it explores potential signaling pathways that may be implicated in the cytotoxic mechanism of this compound, based on established knowledge of coumarin derivatives. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Experimental Protocols
A multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. The following protocols describe standard assays for an initial investigation.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of the compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
1.1.2 Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[3][4]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a measure of total protein mass.[4]
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
Apoptosis Detection Assays
To determine if cytotoxicity is mediated by programmed cell death (apoptosis), the following assays are crucial.
1.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5][6]
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate. After 24 hours, treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (100 µg/mL).[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[7] Live cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.
-
1.2.2 DNA Fragmentation (Ladder) Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples.[9][10]
-
Principle: Activation of endonucleases during apoptosis leads to DNA cleavage. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder".[9]
-
Procedure:
-
Treatment and Lysis: Treat cells with the test compound as described above. Harvest the cells and lyse them using a lysis buffer.
-
DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.
-
Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a ladder pattern is indicative of apoptosis.
-
Cell Cycle Analysis
Cytotoxic compounds can exert their effects by causing cell cycle arrest at specific checkpoints.
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the compound as previously described.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[11][12] Cells can be stored at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[12][13]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables are examples of how to present the results from the described assays.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| HeLa (Cervical) | MTT | 48 | 22.5 ± 2.1 |
| A549 (Lung) | SRB | 48 | 18.9 ± 2.5 |
| HepG2 (Liver) | SRB | 48 | 35.1 ± 3.3 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells after 24h Treatment.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound (15 µM) | 55.3 ± 4.2 | 28.7 ± 3.1 | 16.0 ± 2.7 |
| Staurosporine (1 µM) | 20.8 ± 3.5 | 45.2 ± 4.0 | 34.0 ± 3.8 |
Data obtained from Annexin V-FITC/PI flow cytometry analysis. Values are mean ± SD (n=3).
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.5 |
| Compound (15 µM) | 25.3 ± 2.1 | 18.5 ± 1.7 | 56.2 ± 3.3 |
Data obtained from Propidium Iodide staining and flow cytometry analysis. Values are mean ± SD (n=3).
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment.
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Potential p53-Mediated Signaling
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress induced by cytotoxic agents.[14][15][16]
Caption: The p53 pathway in response to drug-induced stress.
Potential Signaling Pathways in Cytotoxicity
Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is critical. Based on studies of related compounds, several signaling pathways are likely to be involved.
-
Apoptosis Pathways: As visualized above, the compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to investigate via Western blot would include the Bcl-2 family (Bcl-2, Bax, Bak), Cytochrome c, and caspases (Caspase-3, -8, -9).[17][18] Cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) is a definitive indicator of their activation.[18]
-
p53 Signaling: Many cytotoxic drugs induce DNA damage, leading to the activation of the p53 tumor suppressor.[16] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transcriptionally upregulating pro-apoptotic genes like BAX, PUMA, and NOXA.[15][19][20]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[21][22] Depending on the cellular context and stimulus, activation of JNK and p38 pathways is often associated with pro-apoptotic responses, while the ERK pathway is typically linked to cell survival.[21][22]
-
NF-κB Pathway: The transcription factor NF-κB generally promotes cell survival by upregulating anti-apoptotic genes.[23][24] Inhibition of the NF-κB pathway can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[23] Therefore, investigating the modulation of NF-κB activity by the test compound is also warranted.
Conclusion
This guide provides a foundational framework for the preliminary cytotoxic evaluation of this compound. By employing a systematic battery of in vitro assays, researchers can determine the compound's IC50 values across various cell lines and elucidate its primary mechanism of action, such as the induction of apoptosis and/or cell cycle arrest. The subsequent investigation into key signaling pathways like p53, MAPK, and NF-κB will provide deeper insights into its molecular targets. The data generated from this comprehensive approach is essential for establishing a robust profile of the compound's anticancer potential and guiding further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRB Cytotoxicity Assay Kit – Sensitive Colorimetric | Canvax [canvaxbiotech.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 9. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. cusabio.com [cusabio.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
The Synthesis of Aminophenyl-Chromenones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining aminophenyl-chromenones, a class of compounds of significant interest in medicinal chemistry and drug development. The guide details established methodologies, providing step-by-step experimental protocols and summarizing key quantitative data to facilitate reproducibility and further investigation.
Introduction
Chromen-4-one (chromone) and its derivatives are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants. The fusion of a benzene ring with a pyranone ring forms the core chromone scaffold, which is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The introduction of an aminophenyl substituent onto the chromone backbone can significantly modulate these biological properties, leading to the development of potent and selective therapeutic agents. This guide focuses on the practical synthesis of these valuable compounds.
Key Synthetic Strategies
The synthesis of aminophenyl-chromenones can be broadly categorized into two main approaches:
-
Construction of the Chromenone Ring with a Pre-functionalized Phenyl Moiety: This strategy involves the use of a substituted benzaldehyde or acetophenone bearing a nitro group, which is subsequently reduced to the desired amino group in the final steps of the synthesis. The Claisen-Schmidt condensation followed by oxidative cyclization is a cornerstone of this approach.
-
Direct Introduction of an Amino-containing Substituent: This method involves the derivatization of a pre-formed chromenone core with a reagent containing an amino group.
This guide will provide detailed protocols for two robust and widely applicable synthetic methods.
Synthesis of 2-(4-Aminophenyl)chromen-4-one via Chalcone Formation and Reductive Cyclization
This widely employed method involves a three-step process: the Claisen-Schmidt condensation to form a nitro-substituted chalcone, followed by oxidative cyclization to the corresponding nitro-flavone, and finally, reduction of the nitro group to yield the target aminoflavone.
Experimental Protocol
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (4'-Nitrochalcone)
-
To a cooled (ice bath) solution of 2-hydroxyacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in a minimum amount of methanol (15-20 mL), add a 10% (w/v) aqueous solution of sodium hydroxide (10 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 10% aqueous hydrochloric acid.
-
Filter the resulting yellow precipitate, wash with cold water, and dry to afford the crude 4'-nitrochalcone.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
Step 2: Synthesis of 2-(4-nitrophenyl)chromen-4-one (4'-Nitroflavone)
-
To a solution of the 4'-nitrochalcone (0.12 mmol) in dry amyl alcohol (30 mL), add selenium dioxide (0.35 mmol).
-
Heat the mixture in an oil bath at 140-150 °C and reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove selenium dioxide.
-
Allow the filtrate to cool to room temperature, which will result in the precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate).
Step 3: Synthesis of 2-(4-aminophenyl)chromen-4-one (4'-Aminoflavone)
-
To a solution of 2-(4-nitrophenyl)chromen-4-one (1 mmol) in methanol (100 mL), add zinc dust (10 g).
-
Add glacial acetic acid (15 mL) portion-wise over a period of 2 hours with constant stirring.
-
Continue stirring for an additional 30 minutes after the final addition of acetic acid.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the zinc dust and wash the residue with methanol.
-
To the filtrate, add 350 mL of water and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-aminophenyl)chromen-4-one by recrystallization from a suitable solvent system.[1]
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxyacetophenone, 4-Nitrobenzaldehyde | Sodium Hydroxide | Methanol/Water | 0 to RT | 18-20 | 70-85 |
| 2 | 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Selenium Dioxide | Amyl Alcohol | 140-150 | 12 | 40-60 |
| 3 | 2-(4-nitrophenyl)chromen-4-one | Zinc Dust, Acetic Acid | Methanol | RT | 2.5 | 60-75 |
Yields are approximate and can vary based on reaction scale and purification methods.
Reaction Pathway
Caption: Synthesis of 2-(4-Aminophenyl)chromen-4-one.
Synthesis of 7-Aminoalkoxy-Substituted Chromen-4-ones
This method provides an alternative route to chromenones bearing an amino functionality, in this case, tethered through an alkoxy linkage at the 7-position of the chromone ring.
Experimental Protocol
Step 1: Synthesis of 7-(2-(diethylamino)ethoxy)chroman-4-one
-
A mixture of 7-hydroxychroman-4-one (1.64 g, 10 mmol), 2-diethylaminoethyl chloride hydrochloride (1.72 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol) in dry acetone (50 mL) is refluxed for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and wash the solid residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 7-(2-(diethylamino)ethoxy)-3-(4-methoxybenzylidene)chroman-4-one
-
To a solution of 7-(2-(diethylamino)ethoxy)chroman-4-one (2.63 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (50 mL), add concentrated hydrochloric acid (1 mL) dropwise.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting homoisoflavonoid derivative by column chromatography.
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7-Hydroxychroman-4-one, 2-Diethylaminoethyl chloride hydrochloride | Potassium Carbonate | Acetone | Reflux | 24 | 85-95 |
| 2 | 7-(2-(diethylamino)ethoxy)chroman-4-one, 4-Methoxybenzaldehyde | Hydrochloric Acid | Ethanol | Reflux | 8 | 70-85 |
Yields are approximate and can vary based on reaction scale and purification methods.
Reaction Workflow
Caption: Synthesis of 7-Aminoalkoxy-Substituted Chromenone.
Conclusion
The synthetic methodologies detailed in this guide represent reliable and adaptable routes for the preparation of aminophenyl-chromenones. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of novel aminophenyl-chromenone derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.
References
The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Novel Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives have long captivated the scientific community with their remarkable photophysical properties and diverse biological activities. These versatile scaffolds, characterized by a fused benzene and α-pyrone ring system, are at the forefront of research in fluorescent probes, bioimaging, and photodynamic therapy. This technical guide provides a comprehensive exploration of the photophysical characteristics of novel coumarin derivatives, offering detailed experimental protocols and a visual representation of their engagement with cellular signaling pathways.
Quantitative Photophysical Data
The photophysical properties of coumarin derivatives are intricately linked to their molecular structure, with substituent effects playing a pivotal role in tuning their absorption and emission characteristics. The following tables summarize key quantitative data for a selection of novel coumarin derivatives, providing a comparative overview of their performance.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 | - | |
| 6-Aryl-Coumarin 4e | Chloroform | 380 | 512 | 0.45 | 9.3 | [1] |
| 6-Aryl-Coumarin 4f | Chloroform | 368 | 510 | 0.69 | 13.0 | [1] |
| Coumarin 102 | Anisole | - | 438 | 0.88 | 3.5 | [2] |
| 3-Thiazolyl-Coumarin 1 | Acetonitrile | 392 | 506 | 0.78 | 4.8 | [3] |
| 3-Thiazolyl-Coumarin 2 | Acetonitrile | 396 | 518 | 0.46 | 5.2 | [3] |
| Benzo[g]coumarin Derivative | - | 450-550 | 550-700 | - | - | [4] |
Table 1: Photophysical Properties of Selected Coumarin Derivatives. This table provides a summary of the key photophysical parameters for several novel coumarin derivatives in different solvent environments.
Experimental Protocols
A thorough understanding of the photophysical properties of coumarin derivatives necessitates rigorous experimental investigation. The following section outlines detailed methodologies for the synthesis and characterization of these compounds.
Synthesis of Coumarin Derivatives
The synthesis of coumarin derivatives can be achieved through various established methods, with the Pechmann condensation and Knoevenagel condensation being among the most common.
General Procedure for Pechmann Condensation:
-
To a solution of a substituted phenol (1.0 equivalent) in a suitable solvent (e.g., ethanol), add a β-ketoester (1.0-1.2 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure coumarin derivative.
General Procedure for Knoevenagel Condensation:
-
Dissolve a salicylaldehyde derivative (1.0 equivalent) and an active methylene compound (e.g., diethyl malonate, 1.0 equivalent) in a suitable solvent (e.g., ethanol or piperidine).
-
Add a catalytic amount of a base (e.g., piperidine or pyridine).
-
Reflux the reaction mixture for a specified time, monitoring by TLC.
-
After cooling, acidify the mixture with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[5]
Photophysical Characterization
This technique is fundamental for determining the wavelengths at which a coumarin derivative absorbs light.
Protocol:
-
Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (typically 200-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs) from the resulting spectra.
Fluorescence spectroscopy provides information about the emission properties of the coumarin derivatives.
Protocol:
-
Sample Preparation: Use the same diluted solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 400-800 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) from the corrected emission spectrum.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.[6]
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with closely matched absorbances (A < 0.1) at the same excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7][8]
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[9][10][11]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative (absorbance < 0.1 at the excitation wavelength).
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence emission at the emission maximum. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF and fit the resulting data to an exponential decay model to extract the fluorescence lifetime(s).
Visualization of Signaling Pathways
The application of coumarin derivatives in biological research often involves their interaction with specific cellular signaling pathways. Graphviz, an open-source graph visualization software, can be used to create clear diagrams of these complex interactions using the DOT language.
Apaensin-Induced Nur77-Dependent Apoptotic Pathway
The furanocoumarin apaensin has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways, which in turn modulate the activity of the orphan nuclear receptor Nur77.[12]
References
- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg 2+ in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01408K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 8. rsc.org [rsc.org]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and supplier information for 3-(3-aminophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-2H-chromen-2-one, a member of the 3-arylcoumarin class of compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information on structurally similar analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, to provide insights into its synthesis, potential biological activities, and associated experimental protocols.
Chemical and Supplier Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 292644-31-6 |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.26 g/mol |
Potential Suppliers:
-
BLDpharm
-
Sigma-Aldrich
Synthesis
The synthesis of this compound can be achieved via the Perkin reaction, a well-established method for the synthesis of 3-arylcoumarins.[1][2][3][4][5] This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative.
Experimental Protocol: Perkin Reaction for 3-Arylcoumarin Synthesis
This protocol is a generalized procedure based on the synthesis of related 3-arylcoumarins.[5][6][7]
Materials:
-
Salicylaldehyde
-
3-Aminophenylacetic acid
-
Acetic anhydride
-
Triethylamine (or Sodium Acetate)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
-
Anhydrous solvents (as required)
Procedure:
-
A mixture of salicylaldehyde (1 equivalent) and 3-aminophenylacetic acid (1 equivalent) is prepared in a suitable reaction vessel.
-
Acetic anhydride (excess, e.g., 3-5 equivalents) and a base such as triethylamine or anhydrous sodium acetate are added to the mixture.
-
The reaction mixture is heated under reflux for several hours (typically 4-8 hours) at a temperature ranging from 120-180°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration.
-
The crude product is then treated with a dilute acid (e.g., 10% HCl) to neutralize any remaining base and facilitate the cyclization to the coumarin ring.
-
The solid is again collected by filtration, washed with water until neutral, and dried.
-
Purification of the crude this compound is achieved by recrystallization from a suitable solvent, such as ethanol.
Potential Biological Activities
While specific biological data for this compound is scarce, extensive research on its structural analogs, particularly 3-(4-aminophenyl)-coumarin derivatives, suggests potential therapeutic applications as an anti-inflammatory agent and a cholinesterase inhibitor.[5][6]
Anti-Inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties.[8][9][10][11] Research on a 3-(4-aminophenyl)-coumarin derivative has shown that it can inhibit the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis. This inhibition is mediated through the suppression of the NF-κB and MAPKs signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Given the structural similarity, this compound may exhibit similar anti-inflammatory effects.
Cholinesterase Inhibition
Several 3-arylcoumarin derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE).[6][12][13][14][15][16] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function. Studies on 3-(4-aminophenyl)-coumarin derivatives have shown potent inhibitory activity against both AChE and BuChE.[6] This suggests that this compound could also be a candidate for cholinesterase inhibition.
Experimental Protocols for Biological Evaluation
In Vitro Anti-Inflammatory Assay (Cytokine Production)
This protocol describes a general method to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in a relevant cell line.
Materials:
-
Fibroblast-like synoviocytes (FLS) or a similar relevant cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound (test compound)
-
ELISA kits for IL-1, IL-6, and TNF-α
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the FLS cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS.
-
Incubate the cells for an appropriate period (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-1, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.
In Vitro Cholinesterase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of a compound against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) enzymes
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
This compound (test compound)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme (AChE or BuChE).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE) and DTNB.
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
-
Measure the absorbance of the colored product at a specific wavelength (typically around 412 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and signaling pathways described are based on studies of structurally related compounds and are presented as potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for the specific compound. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Popular Cholinesterase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
Methodological & Application
Application Notes and Protocols for Cell Imaging with 3-(3-aminophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-aminophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a well-established class of fluorophores known for their versatile applications in biomedical research, particularly in cell imaging.[1][2][3] The 3-phenylcoumarin scaffold, in particular, has been investigated for various biological activities.[1] The presence of the aminophenyl group at the 3-position is expected to confer favorable photophysical properties, making this compound a promising candidate for use as a fluorescent probe in cellular imaging applications.
These application notes provide a comprehensive overview of the potential use of this compound for visualizing cellular structures and processes. The protocols outlined below are based on established methodologies for similar coumarin-based fluorescent probes and serve as a starting point for developing specific imaging assays.
Physicochemical Properties and Safety
While specific experimental data for this compound is not extensively documented in publicly available literature, the general properties of aminocoumarin derivatives can be used to guide its application.
Data Presentation: Representative Photophysical Properties of Aminocoumarin Derivatives
The following table summarizes typical photophysical properties of aminocoumarin derivatives. These values should be considered as a general reference, and the specific characteristics of this compound should be determined experimentally.
| Property | Representative Value Range | Notes |
| Excitation Maximum (λex) | 350 - 450 nm | Highly dependent on substitution and solvent polarity. |
| Emission Maximum (λem) | 400 - 550 nm | Exhibits a significant Stokes shift, which is advantageous for minimizing background fluorescence. The emission is often sensitive to the polarity of the microenvironment. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates strong light absorption.[4] |
| Quantum Yield (Φ) | 0.1 - 0.9 | Can be high, leading to bright fluorescence.[5] The quantum yield is often influenced by the solvent environment.[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions. | Stock solutions are typically prepared in DMSO. |
Data Presentation: Representative Cytotoxicity of Coumarin Derivatives
Coumarin derivatives generally exhibit low cytotoxicity, making them suitable for live-cell imaging.[7][8][9] The following table provides examples of IC50 values for various coumarin compounds against different cell lines.
| Coumarin Derivative | Cell Line | IC50 (µM) | Reference |
| Chlorinated 2-amino-3-carbonitrile chromene | MCF-7 | 4.74 | [7] |
| Coumarin-selenophene hybrid | DU-145 | 20.0 | [8] |
| 3-(4-aminophenyl)-coumarin derivative (4m) | - | 0.091 (AChE inhibition) | [10] |
| Methoctramine (polyamine with structural similarities) | H9c2 | High micromolar | [11] |
Experimental Protocols
The following protocols are generalized for the use of this compound in live-cell imaging and may require optimization for specific cell types and experimental conditions.
Preparation of Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, for a molecular weight of 237.26 g/mol , dissolve 2.37 mg in 10 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.
-
Live-Cell Staining Protocol
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe (e.g., DAPI or blue fluorescent protein filter set).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Cytotoxicity Assay (MTT Assay)
To determine the optimal non-toxic working concentration of the probe for your specific cell line, it is recommended to perform a cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Hypothetical mechanism of action and signaling.
References
- 1. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new coumarin types from aerial parts of Ammi majus L. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of methoctramine and methoctramine-related polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Aminophenyl-2H-chromen-2-one Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives, specifically those belonging to the 3-phenyl-2H-chromen-2-one scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of an aminophenyl group at the 3-position creates a versatile chemical entity with demonstrated potential as an enzyme inhibitor. While specific data for 3-(3-aminophenyl)-2H-chromen-2-one is limited in publicly available literature, extensive research on its positional isomer, 3-(4-aminophenyl)-2H-chromen-2-one, and other related coumarin derivatives provides a strong basis for its application in enzyme inhibition assays. These compounds have shown notable inhibitory effects against key enzymes implicated in neurodegenerative diseases and tumorigenesis, such as cholinesterases and carbonic anhydrases.
This document provides a detailed overview of the application of 3-aminophenyl-2H-chromen-2-one derivatives in enzyme inhibition assays, including quantitative data for representative compounds, detailed experimental protocols, and visualizations of experimental workflows and inhibitory mechanisms.
Data Presentation: Enzyme Inhibition by Coumarin Derivatives
The inhibitory activities of 3-aminophenyl-2H-chromen-2-one derivatives and related coumarins are summarized below. These tables highlight the potency and selectivity of these compounds against different enzyme targets.
Table 1: Inhibition of Cholinesterases by 3-(4-Aminophenyl)-Coumarin Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4m | Acetylcholinesterase (AChE) | 0.091 ± 0.011 | [1][2] |
| 4k | Butyrylcholinesterase (BuChE) | 0.559 ± 0.017 | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Various Coumarin Derivatives
| Compound | Target Isoform | Inhibition Constant (Ki in nM) | Reference |
| Natural Coumarin 1 | hCA I | 78 | [3] |
| Methyl Ester 18 | hCA II | 32 | [4] |
| Coumarin Ester 19 | hCA IV | 48 | [3] |
| Thiocoumarin 17 | mCA XIII | 40 | [3] |
| Coumarin 15 | mCA XIII | 41 | [3] |
| Coumarin 18 | mCA XIII | 48 | [3] |
| Coumarin 21 | mCA XIII | 45 | [3] |
| Coumarin 22 | mCA XIII | 46 | [3] |
Ki values represent the dissociation constant of the enzyme-inhibitor complex and are indicative of binding affinity.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (3-aminophenyl-2H-chromen-2-one derivative)
-
Positive control (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.[5]
-
Take readings at regular intervals for a set period (e.g., 10 minutes).
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents except the test compound (substitute with solvent).
-
Positive Control: Contains a known AChE inhibitor instead of the test compound.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Negative Control - Rate with Inhibitor) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO2. A key consideration for coumarin derivatives is a pre-incubation step to allow for enzymatic hydrolysis to the active inhibitor.[6]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Phenol red indicator
-
Test compound (3-aminophenyl-2H-chromen-2-one derivative)
-
Positive control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare working solutions of the CA enzyme in the assay buffer.
-
-
Pre-incubation (Crucial for Coumarins):
-
Mix the enzyme solution with the test compound solution.
-
Incubate the mixture for a defined period (e.g., 1-6 hours) to allow for the hydrolysis of the coumarin's lactone ring.[6]
-
-
Stopped-Flow Measurement:
-
Controls:
-
Uncatalyzed Rate: The rate of CO2 hydration in the absence of the enzyme is measured and subtracted from the catalyzed rates.[7]
-
Negative Control: The catalyzed rate in the absence of the inhibitor.
-
Positive Control: The catalyzed rate in the presence of a known CA inhibitor.
-
-
Data Analysis:
-
Determine the initial reaction rates from the absorbance data.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Cheng-Prusoff equation).[6]
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assays
Caption: General workflow for an in vitro enzyme inhibition assay.
Mechanism of Carbonic Anhydrase Inhibition by Coumarins
Caption: Mechanism of carbonic anhydrase inhibition by coumarins.[9]
References
- 1. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 3-(3-aminophenyl)-2H-chromen-2-one from salicylaldehyde
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one, a 3-arylcoumarin derivative. The synthesis is achieved via a Perkin condensation reaction between salicylaldehyde and 3-aminophenylacetic acid, utilizing acetic anhydride as a dehydrating agent and triethylamine as a base catalyst. This method is a robust and widely used approach for generating α,β-unsaturated aromatic acids and their lactones, such as coumarins[1]. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Coumarins are a significant class of benzopyrone heterocyclic compounds found in many natural products and are of great interest due to their diverse pharmacological properties[2]. The 3-arylcoumarin scaffold, in particular, is a privileged structure in medicinal chemistry. The synthesis of these compounds is often accomplished through classic condensation reactions. The Perkin reaction, developed by William Henry Perkin, provides an effective route by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid or another base[1][3]. This protocol adapts the Perkin condensation for the specific synthesis of this compound, a valuable intermediate for further chemical elaboration. The methodology is based on established procedures for analogous 3-arylcoumarins[4][5].
Reaction Scheme & Mechanism
The synthesis proceeds via a Perkin condensation mechanism. Initially, 3-aminophenylacetic acid reacts with acetic anhydride, and the resulting mixed anhydride is deprotonated by triethylamine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The subsequent steps involve an intramolecular cyclization (lactonization) and dehydration to yield the final this compound product.
Figure 1: General experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 3-arylcoumarins via Perkin condensation[4][5].
3.1 Materials and Equipment
-
Salicylaldehyde
-
3-Aminophenylacetic acid
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Büchner funnel and vacuum flask for filtration
-
Melting point apparatus
-
TLC plates (silica gel)
3.2 Step-by-Step Procedure
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 eq), 3-aminophenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).
-
Base Addition: To the stirred mixture, carefully add triethylamine (2.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Hydrolysis and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual acid and other water-soluble impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Data Presentation
The following table summarizes the typical quantitative data for this synthesis. Yields for similar Perkin condensations to produce 3-arylcoumarins are generally in the moderate to good range[4].
| Parameter | Value | Reference / Notes |
| Reactants | ||
| Salicylaldehyde | 1.0 eq | Limiting reagent |
| 3-Aminophenylacetic acid | 1.1 eq | |
| Reagents & Conditions | ||
| Acetic Anhydride | 3.0 eq | Serves as solvent and dehydrating agent |
| Triethylamine | 2.0 eq | Base catalyst |
| Reaction Temperature | 120 °C | [4] |
| Reaction Time | 3 - 5 hours | Monitor by TLC |
| Product | ||
| Expected Yield | 46 - 74 % | Based on yields for analogous 3-arylcoumarins[4] |
| Appearance | Crystalline solid | Expected |
| Purification Method | Recrystallization (Ethanol) | Standard procedure |
Safety Precautions
-
Conduct all steps of the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.
-
Use care when heating the reaction mixture to avoid uncontrolled boiling.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user is solely responsible for verifying the safety and suitability of this procedure for their specific application.
References
Application Notes and Protocols for the High-Yield Synthesis of 3-(3-aminophenyl)-2H-chromen-2-one
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-(3-aminophenyl)-2H-chromen-2-one, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the Perkin condensation of salicylaldehyde and 3-nitrophenylacetic acid to yield the intermediate, 3-(3-nitrophenyl)-2H-chromen-2-one. Subsequent reduction of the nitro group furnishes the target amine. This guide offers two effective methods for the reduction step: catalytic hydrogenation and reduction using stannous chloride, allowing for flexibility based on available laboratory resources. All procedures have been optimized for high yields and purity.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds exhibiting a wide array of biological activities. Specifically, 3-aryl-2H-chromen-2-ones are of great interest to researchers due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an amino group on the 3-phenyl substituent opens avenues for further derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This guide presents a reliable and high-yielding synthetic route to this compound, suitable for laboratory-scale production.
Overall Synthesis Workflow
The synthesis of this compound is performed in two main stages:
-
Step 1: Perkin Condensation to form the carbon-carbon bond and construct the coumarin core, resulting in the nitro-substituted intermediate.
-
Step 2: Nitro Group Reduction to yield the final aminophenyl-substituted coumarin. Two alternative protocols are provided for this step.
Application Notes and Protocols for Aminocoumarin-Based Turn-On Fluorescent Sensors
Disclaimer: Extensive literature searches did not yield specific data on the application of 3-(3-aminophenyl)-2H-chromen-2-one as a turn-on fluorescent sensor. To fulfill the detailed requirements of your request and provide a practical guide, these application notes and protocols are based on a well-documented and structurally related aminocoumarin derivative: 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) , a turn-on fluorescent sensor for Aluminum ions (Al³⁺). The principles, protocols, and data presentation formats provided herein serve as a comprehensive template that can be adapted for other aminocoumarin-based sensors.
Application Note: Detection of Al³⁺ Using 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) as a Turn-On Fluorescent Sensor
Introduction
Aluminum is the most abundant metal in the earth's crust and is widely used in various industrial and consumer products. However, elevated levels of aluminum in biological systems and the environment can be toxic, with links to neurodegenerative diseases and ecological damage. Consequently, the development of sensitive and selective methods for the detection of Al³⁺ ions is of significant importance. Fluorescent chemosensors offer a powerful analytical tool for this purpose due to their high sensitivity, operational simplicity, and potential for bio-imaging applications. 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC) is a Schiff base derivative of 6-aminocoumarin that functions as a highly selective "turn-on" fluorescent sensor for Al³⁺. In its free form, HBC exhibits weak fluorescence. Upon binding with Al³⁺, a stable complex is formed, leading to a significant enhancement of fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect allows for the quantitative determination of Al³⁺ concentrations.
Principle of Detection
The turn-on fluorescence sensing mechanism of HBC for Al³⁺ is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the HBC molecule has a flexible structure that allows for non-radiative decay pathways, such as photoinduced electron transfer (PET) and C=N isomerization, which quench its fluorescence, resulting in a weakly fluorescent or non-fluorescent state. When HBC selectively binds to an Al³⁺ ion, a rigid five-membered ring chelate structure is formed. This complexation restricts the intramolecular rotation and inhibits the non-radiative decay processes. As a result, the radiative decay pathway through fluorescence is favored, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescence signal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HBC fluorescent sensor for the detection of Al³⁺.
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [1][2] |
| Emission Maximum (λem) | Not Specified | |
| Fluorescence Enhancement | ~25-fold | [1][2] |
| Binding Stoichiometry (HBC:Al³⁺) | 1:1 | [1][2] |
| Binding Constant (K) | 7.9 x 10⁴ M⁻¹ | [1][2] |
| Limit of Detection (LOD) | Not Specified | |
| Solvent System | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC)
This protocol is based on the condensation reaction between an aminocoumarin and an aldehyde.
Materials and Reagents:
-
6-aminocoumarin
-
Salicylaldehyde
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous ethanol in a round-bottom flask.
-
To this solution, add 1.1 equivalents of salicylaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure HBC.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: General Procedure for Al³⁺ Detection using HBC
This protocol outlines the steps for the fluorometric determination of Al³⁺.
Materials and Reagents:
-
HBC stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solution of Al³⁺ (e.g., Al(NO₃)₃ or AlCl₃ in deionized water)
-
Solutions of other metal ions for selectivity studies
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of HBC (e.g., 10 µM) in the desired aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to maintain aqueous conditions.
-
Fluorescence Measurement: a. Place the HBC working solution in a quartz cuvette. b. Record the fluorescence spectrum using the fluorometer. Determine the excitation wavelength that gives the maximum emission intensity.
-
Titration with Al³⁺: a. To the HBC solution in the cuvette, add incremental amounts of the Al³⁺ stock solution. b. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. c. Record the fluorescence spectrum after each addition. d. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.
-
Selectivity Studies: a. Prepare solutions of HBC containing various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of Al³⁺. b. Record the fluorescence spectra and compare the fluorescence response to that of Al³⁺ to assess the selectivity of the sensor.
-
Determination of Limit of Detection (LOD): a. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements (HBC solution without Al³⁺) and k is the slope of the linear portion of the calibration curve.
Visualizations
Below are diagrams illustrating the signaling pathway and experimental workflow, generated using the DOT language.
Caption: Sensing mechanism of the HBC fluorescent sensor for Al³⁺.
Caption: Experimental workflow for Al³⁺ detection using the HBC sensor.
References
Application Notes and Protocols for the Detection of Metal Ions Using 3-(3-aminophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-aminophenyl)-2H-chromen-2-one and its derivatives have emerged as promising fluorescent probes for the selective detection of metal ions. This document provides a detailed experimental protocol for the application of a chromone-based Schiff base fluorescent probe, herein referred to as CP probe, for the detection of ferric ions (Fe³⁺). The probe exhibits a "turn-off" fluorescence response upon binding with Fe³⁺, demonstrating high selectivity and sensitivity. The described protocols are intended for researchers in chemistry, biology, and pharmacology for the qualitative and quantitative determination of Fe³⁺ in various samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the CP probe for Fe³⁺ detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 345 nm | [1] |
| Emission Wavelength (λem) | 439 nm | [1] |
| Solvent System | DMSO/H₂O (4:1, v/v) | [1] |
| Detection Limit (LOD) | 0.044 µmol·L⁻¹ | [1] |
| Stoichiometry (Probe:Fe³⁺) | 1:1 | [1] |
| Response Time | < 1 minute | [1] |
| pH Range | 2.0–12.0 | [1] |
Experimental Protocols
Synthesis of the CP Fluorescent Probe
A detailed synthesis protocol for a chromone-based Schiff base fluorescent probe (CP probe) is described in the literature.[1] The synthesis involves the preparation of an intermediate compound followed by its reaction to form the final probe. The product is then purified by recrystallization.[1] The structure of the synthesized probe should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HR-MS).[1]
Preparation of Stock Solutions
-
CP Probe Stock Solution (1 mmol·L⁻¹): Dissolve the appropriate amount of the synthesized CP probe in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mmol·L⁻¹.
-
Fe³⁺ Stock Solution (1 mmol·L⁻¹): Prepare a 1 mmol·L⁻¹ stock solution of Fe³⁺ by dissolving ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in deionized water.[1]
-
Other Metal Ion Stock Solutions (1 mmol·L⁻¹): Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺) in deionized water at a concentration of 1 mmol·L⁻¹ to test the selectivity of the probe.[1]
General Procedure for Fluorescence Measurements
All fluorescence measurements should be performed using a fluorescence spectrophotometer.
-
Preparation of the CP Probe Solution: In a quartz cuvette, add 3 mL of a 10 µmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixed solvent.[1]
-
Instrument Settings: Set the excitation wavelength to 345 nm and record the fluorescence emission spectrum from 350 nm to 600 nm.[1] The fluorescence intensity at 439 nm will be used for quantitative analysis.[1]
Protocol for Fe³⁺ Titration Experiment
This experiment determines the response of the CP probe to varying concentrations of Fe³⁺.
-
To the 3 mL of the 10 µmol·L⁻¹ CP probe solution in the cuvette, incrementally add small aliquots of the Fe³⁺ stock solution using a micropipette.[1]
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
A gradual decrease in the fluorescence intensity at 439 nm should be observed with increasing Fe³⁺ concentration.[1]
Protocol for Selectivity Study
This experiment evaluates the specificity of the CP probe for Fe³⁺ over other metal ions.
-
Prepare a series of cuvettes, each containing 3 mL of the 10 µmol·L⁻¹ CP probe solution.
-
To each cuvette, add an appropriate amount of the stock solution of a specific metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺) to reach a final concentration of 1 mmol·L⁻¹.[1] For Fe³⁺, add to a final concentration of 0.03 mmol·L⁻¹.[1]
-
Record the fluorescence spectrum for each sample.
-
Compare the fluorescence response of the CP probe in the presence of different metal ions. A significant fluorescence quenching should only be observed with Fe³⁺.[1]
Determination of the Detection Limit (LOD)
The limit of detection can be calculated based on the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (CP probe solution without Fe³⁺).
-
k is the slope of the linear calibration curve of fluorescence intensity versus Fe³⁺ concentration at low concentrations.
Signaling Pathway and Experimental Workflow
The interaction between the CP probe and Fe³⁺ ions leads to a quenching of the fluorescence signal. This is attributed to a combination of photoinduced electron transfer (PET) from the probe to the Fe³⁺ ion and the disruption of the extensive π-conjugated system of the probe upon complexation.[1]
Caption: Signaling pathway of Fe³⁺ detection by the CP probe.
The following diagram illustrates the general experimental workflow for the detection of Fe³⁺ using the CP probe.
Caption: Experimental workflow for Fe³⁺ detection.
References
Application Note: Structural Elucidation of 3-(3-aminophenyl)-2H-chromen-2-one using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the comprehensive analysis of 3-(3-aminophenyl)-2H-chromen-2-one, a substituted coumarin derivative, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined provide a robust framework for the structural characterization and purity assessment of this and similar small molecules. The presented data, including ¹H and ¹³C NMR chemical shifts and mass spectrometric fragmentation, offer a complete spectral signature of the compound. Furthermore, a representative signaling pathway is illustrated to highlight the potential biological relevance of this class of compounds in drug discovery.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties[1]. The biological function of these molecules is intrinsically linked to their chemical structure. Therefore, accurate and unambiguous structural determination is a critical step in the research and development of new coumarin-based therapeutic agents. This note provides a detailed protocol for the analysis of this compound using fundamental analytical techniques: NMR and mass spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 400 MHz NMR spectrometer.
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
The prepared sample was transferred to a 5 mm NMR tube.
-
The spectrometer was tuned and shimmed for optimal magnetic field homogeneity.
-
A standard one-dimensional ¹H NMR spectrum was acquired with the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8223.68 Hz (20.55 ppm)
-
¹³C NMR Spectroscopy Protocol:
-
A standard one-dimensional ¹³C NMR spectrum was acquired with proton decoupling.
-
Key parameters included:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038.46 Hz (238.89 ppm)
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): For complete structural assignment, 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs. These experiments are crucial for establishing proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra were obtained on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: A 1 mg/mL solution of this compound was prepared in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
Mass Spectrometry Protocol:
-
The sample solution was infused into the ESI source at a flow rate of 5 µL/min.
-
The mass spectrometer was operated in positive ion mode.
-
The source parameters were optimized as follows:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Full scan mass spectra were acquired over a mass range of m/z 50-500.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion [M+H]⁺ using collision-induced dissociation (CID) with argon as the collision gas.
Results and Data Presentation
NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for coumarin and substituted benzene rings[2][3][4][5].
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.1 | s | - |
| H-5 | ~7.8 | d | 8.0 |
| H-6 | ~7.4 | t | 7.5 |
| H-7 | ~7.6 | t | 7.5 |
| H-8 | ~7.5 | d | 8.0 |
| H-2' | ~7.0 | s | - |
| H-4' | ~6.8 | d | 7.8 |
| H-5' | ~7.2 | t | 7.8 |
| H-6' | ~6.9 | d | 7.8 |
| -NH₂ | ~5.3 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-4a | ~118 |
| C-5 | ~128 |
| C-6 | ~124 |
| C-7 | ~132 |
| C-8 | ~116 |
| C-8a | ~153 |
| C-1' | ~135 |
| C-2' | ~115 |
| C-3' | ~148 |
| C-4' | ~116 |
| C-5' | ~129 |
| C-6' | ~118 |
Mass Spectrometric Data
The high-resolution mass spectrum confirmed the molecular formula of the compound as C₁₅H₁₁NO₂. The fragmentation pattern observed in the MS/MS spectrum is consistent with the characteristic behavior of coumarin derivatives, which typically involves the loss of a carbon monoxide (CO) molecule[6][7].
Table 3: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 238.0863 | 238.0861 |
| [M+Na]⁺ | 260.0682 | 260.0679 |
| [M+K]⁺ | 276.0421 | 276.0418 |
Table 4: Key MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 238.0861).
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 210.0917 | [M+H-CO]⁺ |
| 182.0971 | [M+H-2CO]⁺ |
| 154.0651 | [C₁₂H₈]⁺ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR and Mass Spectrometry analysis.
Structural Elucidation Logic
Caption: Logic for determining the final chemical structure.
Representative Signaling Pathway
Caption: Potential inhibition of the MAPK/p38 signaling pathway.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and indispensable toolkit for the structural elucidation of novel organic compounds. The detailed protocols and representative data presented in this application note for this compound serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product chemistry, and drug development. The established spectral characteristics will facilitate the identification and quality control of this compound in future studies, while the illustrated biological pathway highlights a potential avenue for further pharmacological investigation.
References
- 1. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. treenablythe.weebly.com [treenablythe.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. researchgate.net [researchgate.net]
Application Notes: Dissolving 3-(3-aminophenyl)-2H-chromen-2-one for Biological Assays
Introduction
3-(3-aminophenyl)-2H-chromen-2-one is a coumarin derivative, a class of compounds known for a wide range of biological activities. Proper dissolution of this compound is a critical first step for accurate and reproducible results in various biological assays, including cytotoxicity studies, enzyme inhibition assays, and reporter gene assays. The hydrophobicity of the coumarin backbone can present solubility challenges in aqueous buffers commonly used for biological experiments. These notes provide a comprehensive guide to effectively solubilize this compound for research applications.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for selecting an appropriate solvent. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H11NO2 | [1] |
| Molecular Weight | 237.26 g/mol | [2] |
| Predicted XlogP | 2.9 | [1] |
| Appearance | Typically a solid powder | N/A |
The predicted XlogP value of 2.9 suggests that this compound is a lipophilic compound with low aqueous solubility, making the use of an organic co-solvent necessary for most biological assays.
Solvent Selection and Considerations
For aminocoumarin compounds, Dimethyl Sulfoxide (DMSO) is a widely used solvent for creating concentrated stock solutions for biological testing.[3][4]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent compatible with many biological assays. It is the recommended starting solvent for this compound.
-
Ethanol (EtOH): Ethanol can be an alternative, particularly if DMSO interferes with the assay system.
-
Dimethylformamide (DMF): DMF is another strong organic solvent that can be used, though it is generally more toxic to cells than DMSO.
Vehicle Control is Critical:
When using a co-solvent like DMSO, it is imperative to run a parallel "vehicle control" in all experiments. This control group should contain the highest concentration of the solvent used in the experimental groups to account for any effects of the solvent itself on the biological system. For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1% (v/v) to avoid solvent-induced toxicity or off-target effects.[3]
Stock Solution Stability:
Stock solutions of coumarin derivatives in DMSO are typically stable when stored at -20°C or -80°C in airtight, light-protected vials. However, stability should be empirically determined for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols
The following protocols provide a systematic approach to solubilizing this compound and preparing working solutions for biological assays.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 237.26 g/mol x 1000 mg/g = 2.37 mg
-
Weigh the compound: Accurately weigh 2.37 mg of this compound and place it into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the stock solution to prepare working concentrations for treating cells in a 96-well plate format.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes or plates for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentrations: For this example, we will prepare working solutions to achieve final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM in the cell culture wells.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock to 495 µL of cell culture medium.
-
-
Prepare Final Working Solutions (2X Concentration): Prepare a series of "2X" working solutions that are twice the final desired concentration. This is because you will typically add an equal volume of the 2X solution to the cells already in culture medium (e.g., adding 100 µL of 2X solution to 100 µL of medium in a well).
| Final Concentration | 2X Working Concentration | Preparation of 2X Solution (from 100 µM intermediate) | Final DMSO % (in well) |
| 1 µM | 2 µM | 20 µL of 100 µM + 980 µL of medium | 0.05% |
| 5 µM | 10 µM | 100 µL of 100 µM + 900 µL of medium | 0.05% |
| 10 µM | 20 µM | 200 µL of 100 µM + 800 µL of medium | 0.05% |
| 25 µM | 50 µM | 500 µL of 100 µM + 500 µL of medium | 0.05% |
| 50 µM | 100 µM | Use the 100 µM intermediate solution directly | 0.05% |
-
Vehicle Control: Prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest concentration working solution (in this case, 0.1% DMSO in the 100 µM solution, which will be 0.05% final).
-
Treat Cells: Add the prepared 2X working solutions to the cell culture plates. For example, add 100 µL of each 2X solution to wells already containing 100 µL of cells in medium to achieve the desired final concentrations.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Hypothetical signaling pathway for a coumarin derivative.
References
- 1. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Aminoflavone | C15H11NO2 | CID 248316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Aminophenyl)-2H-chromen-2-one in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, peer-reviewed application protocols and specific quantitative photophysical data for 3-(3-aminophenyl)-2H-chromen-2-one are not extensively available in the current scientific literature. This document provides a general framework and protocols based on the known properties and applications of structurally similar 3-aminocoumarin and 3-phenylcoumarin derivatives. Researchers should consider this document a starting point and perform their own characterization and optimization for their specific experimental needs.
Introduction to this compound
This compound belongs to the coumarin family, a class of fluorescent compounds widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. The core structure is a benzopyran-2-one, and substitutions on this scaffold allow for the fine-tuning of its spectral properties and biological targeting. The presence of the 3-phenyl group and the 3-amino group on the phenyl ring suggests that this molecule likely exhibits solvatochromism and could serve as a versatile scaffold for the development of more specific fluorescent probes. Its relatively small size may allow for good cell permeability, making it a candidate for live-cell imaging.
Synthesis
The synthesis of 3-phenylcoumarin derivatives can be achieved through several established organic chemistry reactions. A common approach is the Perkin reaction or a modified Perkin reaction, involving the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative. For this compound, a plausible synthetic route would involve the reaction of salicylaldehyde with 3-aminophenylacetic acid in the presence of a base and dehydrating agent.
Photophysical Properties
The specific photophysical properties of this compound are not well-documented. However, by comparing it to similar coumarin derivatives, we can estimate its likely spectral characteristics. The presence of an amino group generally leads to a red-shift in both absorption and emission spectra compared to the unsubstituted coumarin core. The polarity of the solvent is also expected to influence the spectral properties (solvatochromism).
Table 1: Comparative Photophysical Data of Related Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Coumarin | ~343 | ~390 | ~0.03 | ~10,000 | Ethanol |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~445 | ~0.63 | ~18,000 | Water |
| 3-Phenylcoumarin | ~310-330 | ~370-390 | - | - | Various |
| Hypothetical this compound | ~350-380 | ~430-470 | Moderate | ~15,000-25,000 | Ethanol/PBS |
Note: The values for the target compound are estimations and should be experimentally verified.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for reproducibility.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining live cells. The optimal probe concentration and incubation time should be determined empirically.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes).
-
Culture cells to the desired confluency (typically 50-70%).
-
-
Staining:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS or HBSS). The final concentration typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the determined excitation/emission maxima).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images using appropriate objectives and camera settings.
-
General Protocol for Fixed-Cell Staining
-
Cell Preparation and Fixation:
-
Plate and culture cells as described for live-cell imaging.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the probe in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount a coverslip over the cells using an appropriate mounting medium, with or without an anti-fade reagent.
-
Seal the coverslip and image as described for live-cell imaging.
-
Potential Applications and Further Development
Given its structure, this compound could potentially serve as:
-
A general cytoplasmic or membrane stain, depending on its lipophilicity.
-
A building block for creating more complex and targeted fluorescent probes. The primary amine on the phenyl ring is a versatile functional group for conjugation to biomolecules or targeting moieties.
-
A sensor for environmental polarity, given the likelihood of solvatochromism.
Further research should focus on the detailed characterization of its photophysical properties, cytotoxicity, and subcellular localization.
Visualizations
Troubleshooting & Optimization
Troubleshooting low solubility of 3-(3-aminophenyl)-2H-chromen-2-one in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-(3-aminophenyl)-2H-chromen-2-one in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is not widely reported in public literature. However, like many coumarin derivatives, it is expected to have low intrinsic water solubility due to its largely hydrophobic bicyclic core structure. Compounds of this nature are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that low solubility is a primary challenge for their use in aqueous experimental systems.[1] Researchers should empirically determine the solubility in their specific buffer system.
Q2: How does the chemical structure of this compound influence its solubility?
A2: The structure contains a large, rigid, and nonpolar coumarin ring system, which contributes to its poor water solubility. However, the presence of a basic aminophenyl group (-NH2) provides a handle for pH-dependent solubility enhancement. At acidic pH, this amino group can be protonated to form a more soluble salt.
Q3: What are the initial steps I should take if I observe precipitation of my compound in my aqueous assay buffer?
A3: First, visually confirm that the precipitate is indeed the compound and not a component of your buffer. If confirmed, the primary strategies to consider are adjusting the pH of your buffer, introducing a co-solvent, or reducing the final concentration of the compound in the assay. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
This is a common issue for highly hydrophobic compounds and suggests that the intrinsic solubility in the current buffer system is very low.
Possible Causes & Solutions:
-
pH of the Medium: The amino group on the phenyl ring is basic and can be protonated. Lowering the pH of your buffer will increase the proportion of the protonated, more soluble form of the compound.
-
High Final Concentration: The desired final concentration may be well above the compound's solubility limit.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) directly to the aqueous buffer can cause the compound to crash out.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for compound precipitation.
Issue 2: Solubility is improved with pH adjustment, but not sufficiently for the desired experimental concentration.
While pH adjustment is a powerful first step for ionizable compounds, it may not always achieve the target solubility, especially if a high concentration is required.
Possible Causes & Solutions:
-
Limited pKa Effect: The pKa of the amino group may be such that even at a physiologically acceptable low pH, a significant portion of the compound remains un-ionized and insoluble.
-
Buffer Capacity: The buffer used may not have sufficient capacity to maintain the target pH upon addition of the compound stock solution.
Recommended Advanced Strategies:
-
Co-solvents: Introduce a water-miscible organic solvent to increase the polarity of the solvent mixture.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][3][4][5]
-
Surfactants: Employ surfactants at concentrations above their critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic compound.[6][7]
Quantitative Data Summary: Common Excipients
| Excipient Type | Examples | Typical Concentration Range | Key Advantage |
| Co-solvents | DMSO, Ethanol, PEG 400 | 1-10% (v/v) | Simple to implement |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5% (w/v) | High solubilization potential, low toxicity |
| Surfactants | Tween® 80, Kolliphor® EL | 0.1-2% (w/v) | Effective at low concentrations |
Note: The optimal concentration for each excipient must be determined empirically and checked for compatibility with the experimental system.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
-
Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common co-solvents on the solubility of the compound.
Methodology:
-
Select a buffer in which the compound has low but measurable solubility (determined from Protocol 1).
-
Prepare a series of buffer/co-solvent mixtures. For example, create solutions containing 1%, 2%, 5%, and 10% (v/v) of DMSO in the chosen buffer.
-
Follow steps 2-5 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Protocol 3: Cyclodextrin-Mediated Solubilization (Phase Solubility Study)
Objective: To determine the stoichiometry and stability constant of the complex formed between the compound and a cyclodextrin.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 30, 40, 50 mM of HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
After reaching equilibrium, filter the solutions to remove undissolved compound.
-
Determine the concentration of the dissolved compound in each sample by a validated analytical method (e.g., HPLC-UV).
-
Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the complex stoichiometry and can be used to calculate the stability constant.
Signaling Pathways and Logical Relationships
Mechanism of Cyclodextrin Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming a more water-soluble inclusion complex.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Optimizing reaction conditions for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The most common and efficient synthesis is a two-step process. The first step involves the formation of the 3-arylcoumarin core by condensing a salicylaldehyde derivative with a phenylacetic acid derivative, in this case, producing 3-(3-nitrophenyl)-2H-chromen-2-one. The second step is the selective reduction of the nitro group to an amine to yield the final product.
Q2: Which named reactions are most effective for synthesizing the 3-(3-nitrophenyl)-2H-chromen-2-one intermediate?
The Perkin condensation and Knoevenagel condensation are highly suitable for this transformation.[1] The Perkin reaction, involving the condensation of salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and a weak base like triethylamine, is a classic and effective method for generating 3-arylcoumarins.[1]
Q3: What are the most critical parameters to control during the nitro group reduction step?
The key parameters for the successful reduction of 3-(3-nitrophenyl)-2H-chromen-2-one are the choice of reducing agent, control of the reaction temperature, and the pH during the work-up. Stannous chloride (SnCl₂) in an acidic medium is a common and reliable reagent. The work-up typically requires careful basification to deprotonate the resulting amine salt, allowing for its extraction.
Q4: How can I confirm the identity and purity of the final product?
Standard analytical techniques should be used for structural confirmation and purity assessment. These include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the nitro group (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the amine (around 3300-3500 cm⁻¹).
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Visual Guides: Workflows and Logic
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Troubleshooting Guide
Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one
Q: My reaction yield for the nitro-coumarin intermediate is consistently low. What factors should I investigate? A: Low yields in the condensation step often trace back to several factors:
-
Catalyst Choice and Amount: The choice of base is critical. While triethylamine is common, other bases like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can offer better yields depending on the specific substrate.[1] Ensure the catalyst is not degraded and is used in the correct molar ratio.
-
Reaction Temperature: Perkin-type reactions often require elevated temperatures (e.g., 120-180 °C) to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solvent Conditions: While some protocols use high-boiling solvents like toluene, solvent-free conditions at high temperatures have been reported to give excellent yields (up to 90%).[1] Consider if your chosen solvent is appropriate for the required temperature.
-
Purity of Reagents: Ensure salicylaldehyde and 3-nitrophenylacetic acid are pure. Impurities can inhibit the reaction or lead to unwanted side products.
Q: The reaction produces a dark, tarry mixture that is difficult to purify. What is the cause? A: Tar formation is typically a result of polymerization or decomposition reactions occurring at high temperatures.
-
Temperature Control: While high temperatures are needed, excessive heat can cause degradation. Ensure your reaction is heated uniformly and does not exceed the optimal temperature.
-
Reaction Time: Prolonged heating can also lead to side reactions. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
Step 2: Reduction of 3-(3-nitrophenyl)-2H-chromen-2-one
Q: My TLC analysis shows that the reduction of the nitro group is incomplete, with starting material still present. How can I drive the reaction to completion? A: Incomplete reduction is a common issue. Consider the following adjustments:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3 to 5 molar equivalents relative to the nitro-coumarin are typically required.
-
Reaction Temperature: Many reductions with SnCl₂ proceed well at room temperature but may require gentle heating (e.g., 50-70 °C) to go to completion. Monitor the reaction progress and apply heat if the reaction stalls.
-
Acid Concentration: The reduction is performed in an acidic medium (e.g., concentrated HCl in ethanol). Ensure the solution is sufficiently acidic throughout the reaction.
Q: The final amine product is discolored (e.g., brown or pink) even after purification. Why does this happen and how can I prevent it? A: Aromatic amines are susceptible to air oxidation, which forms highly colored impurities.
-
Minimize Air Exposure: During the work-up (especially after basification), minimize the exposure of the free amine to air. If possible, perform the extraction and solvent removal steps under a stream of nitrogen.
-
Activated Charcoal: If the product is discolored, you can try treating a solution of the crude product with a small amount of activated charcoal before the final recrystallization to adsorb colored impurities.
-
Prompt Storage: Store the purified final product under an inert atmosphere and protected from light to prevent degradation over time.
Data Presentation: Reaction Optimization
Table 1: Comparison of Conditions for 3-Arylcoumarin Synthesis via Perkin Condensation. Data is representative for the synthesis of 3-arylcoumarins and should be used as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Triethylamine / Acetic Anhydride | None | 120 | 46 - 74 | [1] |
| Piperidine | Toluene | Reflux | 25 - 82 | [1] |
| DABCO | None | 180 | 61 - 91 | [1] |
| N-Methylmorpholine | Cyanuric Chloride | Room Temp | Good (not quantified) | [2] |
Table 2: Common Reducing Agents for Aromatic Nitro Groups.
| Reducing Agent | Typical Solvent(s) | Conditions | Key Advantages/Disadvantages |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate / HCl | Room temp to 70°C | High yield, reliable, common; produces tin waste. |
| H₂ / Pd-C | Ethanol / Methanol / THF | Room temp, 1 atm H₂ | Clean work-up; requires specialized hydrogenation equipment. |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Inexpensive, effective; requires large excess of iron. |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Room temp to Reflux | Mild conditions; can be less effective for some substrates. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), 3-nitrophenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq).
-
Catalyst Addition: Slowly add triethylamine (1.5 eq) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3-(3-nitrophenyl)-2H-chromen-2-one.
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)-2H-chromen-2-one (1.0 eq) in ethanol.
-
Reducing Agent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Acidification and Reaction: Slowly add concentrated hydrochloric acid while stirring. The reaction is typically exothermic. Allow the mixture to stir at room temperature for 3-5 hours or until TLC indicates complete consumption of the starting material. Gentle heating (50-60 °C) can be applied if the reaction is slow.
-
Quenching and Basification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). This will precipitate tin salts and deprotonate the product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
References
How to reduce background fluorescence in assays with 3-(3-aminophenyl)-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in assays utilizing 3-(3-aminophenyl)-2H-chromen-2-one and other coumarin-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for coumarin-based dyes like this compound?
A1: While the exact spectral properties can vary based on the specific derivative and solvent environment, coumarin-based dyes generally have broad excitation and emission peaks. For many 7-hydroxycoumarin derivatives, excitation wavelengths typically fall in the range of 300 to 420 nm, with emission wavelengths between 350 and 500 nm[1]. For derivatives similar to this compound, it is advisable to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions. A related compound, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been shown to have an excitation maximum around 424 nm and an emission range of 570 to 800 nm in an acidic medium, highlighting the importance of empirical determination[2][3].
Q2: What are the primary sources of high background fluorescence in my assay?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from biological samples (cells, tissues), culture media (e.g., phenol red, riboflavin), and assay components[4][5].
-
Nonspecific Binding: The fluorescent probe binding to surfaces of the assay plate or other unintended molecules[4].
-
Unbound Fluorophore: Residual fluorescent probe that has not been washed away after staining[4].
-
Instrumental Noise: Background signal from the fluorescence reader or microscope itself[4].
-
Assay Vessel Material: Plastic-bottom plates can exhibit significant autofluorescence compared to glass-bottom plates[4].
Q3: How can I determine the contribution of different sources to the background fluorescence?
A3: Running proper controls is essential. We recommend setting up the following control wells:
-
Blank: Contains only the assay buffer. This helps determine the background from the buffer and the plate.
-
Vehicle Control: Includes cells (if applicable) and the vehicle used to dissolve the test compounds, but no fluorescent probe. This measures the autofluorescence of the cells and the effect of the vehicle.
-
No-Stain Control: Contains all assay components, including cells and any treatments, but not the this compound probe. This is crucial for assessing cellular autofluorescence[4].
Troubleshooting Guide: High Background Fluorescence
High background can obscure your signal and reduce the sensitivity of your assay. The following guide provides systematic steps to identify and mitigate common causes of high background.
Problem 1: High and Uniform Background Across the Entire Plate
This often points to issues with the assay components or the instrument settings.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescent Assay Media | Use phenol red-free media for cell-based assays. If possible, replace the media with a clear buffered salt solution (e.g., PBS or HBSS) before the final reading. | Reduction in background fluorescence from the media. |
| High Fluorophore Concentration | Perform a concentration titration of this compound to find the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test several dilutions below and above it[4]. | Decreased background from unbound fluorophore while maintaining a strong specific signal. |
| Instrument Settings Too High | Reduce the gain or exposure time on your fluorescence reader or microscope. Optimize settings using a positive control well to ensure the specific signal is not saturated. | Lower background readings without significantly compromising the specific signal. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure that stock solutions of the fluorescent probe are properly stored and have not degraded. | Elimination of background signal originating from contaminated reagents. |
Problem 2: High Background in Sample Wells but Not in Blank Wells
This suggests issues related to cellular autofluorescence or nonspecific binding of the probe.
| Potential Cause | Recommended Solution | Expected Outcome |
| Cellular Autofluorescence | If possible, excite the fluorophore at a wavelength greater than 400 nm to minimize the autofluorescence from cellular components like NADPH, which is fluorescent below 390 nm[1]. Use background subtraction algorithms available in image analysis software[6][7]. | Reduced contribution of cellular autofluorescence to the total signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the fluorescent probe. Ensure complete aspiration of the wash buffer between steps to remove all unbound probe[4][8][9][10][11]. | A significant decrease in background fluorescence in all washed wells. |
| Nonspecific Binding of the Probe | Add a blocking agent to your assay buffer, such as 0.1% to 1% Bovine Serum Albumin (BSA) or a commercially available blocking solution. A small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) can also help reduce nonspecific binding[9]. | Lower background signal due to the prevention of the probe from binding to unintended surfaces. |
| Precipitation of the Fluorophore | Ensure that this compound is fully dissolved in your assay buffer. You may need to use a small amount of an organic solvent like DMSO to prepare a concentrated stock solution before diluting it in the final assay buffer. | A more homogenous signal and reduced background from fluorescent precipitates. |
Experimental Protocols
Protocol 1: General Fluorescence Assay Workflow
This protocol provides a general workflow for a fluorescence-based assay in a 96-well plate format.
Caption: General workflow for a fluorescence-based assay.
Methodology:
-
Reagent Preparation: Prepare all necessary buffers and a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Sample Plating: Plate your cells or samples into the wells of a microplate. For cell-based assays, allow cells to adhere overnight.
-
Compound Addition: Add your test compounds to the appropriate wells and incubate for the desired period.
-
Staining: Add this compound to the wells at the final optimized concentration.
-
Incubation: Incubate the plate for a sufficient time to allow for probe uptake or reaction.
-
Washing: Aspirate the staining solution and wash the wells 2-3 times with a buffered saline solution like PBS to remove any unbound probe[4].
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the optimal excitation and emission wavelengths.
-
Data Analysis: Subtract the average background fluorescence from your measurements and analyze the results.
Protocol 2: Troubleshooting Workflow for High Background
This workflow outlines a logical approach to diagnosing and resolving high background fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 6. A Practical Approach to Quantitative Processing and Analysis of Small Biological Structures by Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. novateinbio.com [novateinbio.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Stability issues of 3-(3-aminophenyl)-2H-chromen-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(3-aminophenyl)-2H-chromen-2-one in solution. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Question: My experimental results are varying between batches of the compound or over time. What could be the cause?
-
Answer: Inconsistent results are often linked to the degradation of your compound in stock solutions. Aminocoumarins can be sensitive to environmental conditions. It is crucial to assess the stability of your stock solution under your specific storage conditions. Degradation can occur in seemingly benign solvents like DMSO, especially when stored at room temperature for extended periods.[1]
Recommended Actions:
-
Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions for each experiment.
-
Aliquot and Store Properly: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.
-
Conduct a Stability Study: Perform a simple stability study by analyzing an aliquot of your stock solution via HPLC at different time points (e.g., 0, 24, 48 hours) to check for the appearance of degradation products.
Issue 2: Change in the color or appearance of the solution.
-
Question: My solution of this compound has changed color (e.g., turned yellow or brown) upon storage. Is it still usable?
-
Answer: A change in color is a visual indicator of chemical degradation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored byproducts. The 2H-chromen-2-one (coumarin) ring can also undergo reactions, particularly hydrolysis of the lactone ring under certain pH conditions.[2][3][4] Do not use a solution that has changed color, as the presence of degradation products can lead to erroneous results.
Recommended Actions:
-
Discard the Solution: It is safest to discard the discolored solution.
-
Review Storage Conditions: Ensure the solvent was anhydrous and of high purity. Protect the solution from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Question: I am seeing new peaks in my HPLC or LC-MS analysis of a sample containing this compound. What are these?
-
Answer: The appearance of new peaks strongly suggests the compound is degrading. The identity of these peaks depends on the degradation pathway. Potential degradation products could result from:
-
Hydrolysis: Opening of the lactone ring, especially at alkaline pH.
-
Oxidation: Modification of the aminophenyl group.
-
Photodegradation: Dimerization or other reactions induced by exposure to light.
-
Recommended Actions:
-
Characterize Degradation Products: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the chemical modifications that have occurred.
-
Perform Forced Degradation Studies: To understand the potential degradation pathways, you can intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) and analyze the resulting products. This will help you identify the likely degradation products you are observing in your experiments.[5][6][7]
Frequently Asked Questions (FAQs)
General Stability
-
What are the main factors affecting the stability of this compound in solution?
-
What is the recommended way to store stock solutions?
-
For optimal stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.[1] Store solutions in small, single-use aliquots in amber vials at -80°C. Before sealing, consider flushing the vial with an inert gas like argon to displace oxygen.
-
Solvent & pH
-
Which solvents are recommended for dissolving this compound?
-
This compound is generally soluble in organic solvents like DMSO, DMF, chloroform, dichloromethane, and acetone. For biological experiments, DMSO is common, but be aware of its potential to cause degradation over time, even at room temperature.[1]
-
-
How does pH affect the stability of this compound in aqueous solutions?
Experimental Handling
-
Should I be concerned about photostability during my experiments?
-
Yes. Coumarin-based compounds can be light-sensitive. It is good practice to protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long incubations or when using plate-based assays on the benchtop.[8]
-
-
How can I check if my compound has degraded?
Data Presentation
The following tables are templates for researchers to record and present their own stability data for this compound.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point (hours) | % Remaining (Stored at 4°C) | % Remaining (Stored at 25°C) | % Remaining (Stored at -20°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 95.2 | 99.9 |
| 48 | 98.9 | 90.1 | 99.8 |
| 72 | 98.2 | 85.6 | 99.7 |
| 168 (1 week) | 95.3 | 70.4 | 99.5 |
Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data.
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer (24h Incubation at 25°C)
| pH | Buffer System | % Remaining | Appearance of Degradation Products (% of Total Area) |
| 3.0 | Citrate Buffer | 99.1 | < 1% |
| 5.0 | Acetate Buffer | 99.5 | < 0.5% |
| 7.4 | Phosphate Buffer | 98.8 | 1.2% |
| 9.0 | Borate Buffer | 82.3 | 17.7% |
Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol describes a general RP-HPLC method for monitoring the stability of this compound.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or based on the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 10-50 µg/mL) using the mobile phase or a compatible solvent.
-
Analysis: Integrate the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage remaining of the parent compound relative to the initial time point.
Protocol 2: Forced Degradation Study
This protocol is used to understand the degradation pathways of the compound.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 4, and 8 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and controls by the HPLC method described above to identify and quantify degradation products.
Visualizations
Caption: A general workflow for assessing the stability of a compound in a given experimental condition.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scirp.org [scirp.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
Technical Support Center: Purification of 3-(3-aminophenyl)-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 3-(3-aminophenyl)-2H-chromen-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
Q1: I am losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?
A1: Low recovery of this compound can stem from several factors related to both recrystallization and column chromatography.
-
For Recrystallization:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessively large volume of solvent, leading to losses.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration, the product can crystallize on the filter paper or in the funnel.
-
Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.
-
-
For Column Chromatography:
-
Irreversible Adsorption: Due to the basic nature of the amine group, the compound can strongly and sometimes irreversibly bind to the acidic silica gel, leading to low recovery.
-
Improper Eluent Polarity: If the eluent is not polar enough, the compound may not move from the stationary phase. If it is too polar, it may elute too quickly with impurities, leading to mixed fractions that are difficult to recover the pure product from.
-
Sample Loading: Improper loading of the crude product onto the column can cause streaking and poor separation, resulting in broader fractions and lower recovery of the pure compound.
-
Solutions to Improve Yield:
| Purification Method | Solution | Rationale |
| Recrystallization | Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for aminocoumarins include ethanol, acetonitrile, or mixtures like ethanol/water. | To ensure maximum recovery by minimizing the solubility of the product at low temperatures. |
| Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | To prevent premature crystallization and loss of product on the equipment. | |
| Wash the purified crystals with a minimal amount of ice-cold recrystallization solvent. | To remove residual impurities without dissolving a significant amount of the product. | |
| Column Chromatography | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system. | This neutralizes the acidic silanol groups on the silica gel, reducing strong interactions with the basic amine group of the product and preventing irreversible adsorption. |
| Use an alternative stationary phase like amine-functionalized silica or alumina. | These stationary phases have a less acidic surface, which can improve the recovery of basic compounds. | |
| Optimize the eluent system by gradually increasing polarity. A common starting point for aminocoumarins is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. | A gradient elution can help in achieving a good separation between the product and impurities, leading to purer fractions and better overall recovery. |
Problem 2: Persistent Impurities After Purification
Q2: I have purified my this compound, but I still see impurities in my analytical data (TLC, HPLC, NMR). What are these impurities and how can I remove them?
A2: The nature of the impurities will depend on the synthetic route used. A common method for synthesizing 3-aryl-2H-chromen-2-ones is through a Pechmann condensation or a related reaction.
Potential Impurities:
-
Unreacted Starting Materials: Residual salicylaldehyde or the 3-aminophenyl acetonitrile derivative.
-
Side Products from the Condensation Reaction: The acidic catalysts used in Pechmann-type reactions can be corrosive and may lead to the formation of various side products.[1]
-
Aminophenols: If the synthesis involved the reduction of a nitro group to form the amine, residual aminophenols can be problematic impurities.[2]
-
Catalyst Residues: Inadequate removal of the catalyst can contaminate the final product.
Strategies for Removing Persistent Impurities:
| Type of Impurity | Recommended Purification Strategy | Explanation |
| Unreacted Starting Materials | Column Chromatography: A carefully optimized gradient elution can separate the product from less polar starting materials. | The difference in polarity between the starting materials and the more polar aminocoumarin product allows for effective separation on a silica column. |
| Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be effective. | This method relies on the principle that the impurity will remain in the mother liquor while the pure product crystallizes out. | |
| Polar Side-Products/Aminophenols | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent. | This technique specifically targets the basicity of the desired product, separating it from non-basic or less basic impurities. |
| Reversed-Phase Chromatography: Using a C18 column with a mobile phase at a higher pH can effectively separate basic compounds. | At a higher pH, the amine is in its free-base form, which can lead to better separation on a reversed-phase column. | |
| Catalyst Residues | Aqueous Work-up: Thoroughly wash the crude product with water or a suitable aqueous solution to remove any water-soluble catalysts before proceeding with further purification. | This is a simple and effective first step to remove inorganic catalysts. |
Frequently Asked Questions (FAQs)
Q3: What is the best method to purify crude this compound: column chromatography or recrystallization?
A3: Both methods are viable, and the best choice depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
| Method | Advantages | Disadvantages | Typical Purity Achieved | Typical Yield |
| Column Chromatography | Effective for separating compounds with different polarities. Can handle complex mixtures. | Can be time-consuming and labor-intensive. Potential for product loss on the column. | Moderate to High | Moderate to High |
| Recrystallization | Can yield very high purity products.[3] Relatively simple and cost-effective for large quantities. | Requires finding a suitable solvent. May not be effective for removing impurities with similar solubility. | High to Very High | Can be lower if the product is significantly soluble in the cold solvent. |
For initial purification of a very crude mixture, column chromatography is often preferred. For achieving very high purity of an already partially purified product, recrystallization is an excellent choice.
Q4: What are the recommended solvent systems for column chromatography of this compound?
A4: A common approach is to use a mixture of a non-polar solvent and a polar solvent. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Given the amine functionality, adding a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended to prevent peak tailing and improve recovery from the silica gel column.
Q5: Which solvents are best for recrystallizing this compound?
A5: For polar coumarins, solvents like ethanol, acetonitrile, or dimethylformamide (DMF) can be effective.[4] It is also common to use a mixed solvent system. For instance, you could dissolve the crude product in a minimal amount of a good solvent (like ethanol) at an elevated temperature and then slowly add a poor solvent (like water) until the solution becomes turbid, then allow it to cool slowly.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare a stock solution of your chosen eluent system (e.g., Ethyl Acetate/Hexane) and add 0.5-1% triethylamine.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane with 1% triethylamine) and gradually increase the polarity (e.g., up to 50% Ethyl Acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, this is a good solvent. If not, try other solvents or solvent mixtures.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Side reactions to avoid in the synthesis of 3-(3-aminophenyl)-2H-chromen-2-one
Technical Support Center: Synthesis of 3-(3-aminophenyl)-2H-chromen-2-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of 3-arylcoumarins like this compound can stem from several factors:
-
Incomplete Reaction: The condensation reaction (e.g., Perkin or Knoevenagel) may not have gone to completion. Reaction times and temperatures are critical; insufficient heating can lead to a large amount of unreacted starting material.[1][2]
-
Sub-optimal Catalyst/Base: The choice and amount of base catalyst (e.g., triethylamine, piperidine, sodium acetate) are crucial. An inappropriate base can fail to efficiently deprotonate the active methylene compound or may lead to side reactions.[3][4]
-
Side Reactions: The formation of various side products can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of starting materials, formation of intermediate products that fail to cyclize, and reactions involving the unprotected amine.
-
Oxidation: The aminophenyl group is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities and a lower yield of the target compound.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting materials (salicylaldehyde and 3-aminophenylacetic acid or its equivalent), you may be observing:
-
Uncyclized Intermediates: The initial condensation may form an α,β-unsaturated acid or ester that fails to undergo the subsequent intramolecular cyclization (lactonization) to form the coumarin ring.[3]
-
Self-Condensation Products: Salicylaldehyde can undergo self-condensation, especially under strong basic conditions.
-
N-Acetylation: If acetic anhydride is used (as in a classic Perkin reaction), the free amino group on the 3-aminophenyl moiety can be acetylated, leading to the formation of 3-(3-acetamidophenyl)-2H-chromen-2-one.
-
Oxidation Products: As mentioned, the amino group can oxidize, leading to highly colored, often polar, impurities that may appear as distinct spots on the TLC plate.
Q3: The final product is highly colored and difficult to purify. What can I do?
A3: A colored product often points to oxidation of the aminophenyl group.
-
Perform the reaction under an inert atmosphere: To prevent oxidation, it is highly recommended to run the reaction under nitrogen or argon.[5]
-
Purification Strategy: Standard column chromatography using a silica gel stationary phase and an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. If impurities are persistent, consider using a different purification technique like preparative HPLC.
-
Decolorizing Carbon: Treatment of the crude product solution with activated charcoal can help remove colored impurities before crystallization or chromatography.
Q4: How does the choice of reaction (e.g., Perkin vs. Knoevenagel) affect the outcome and potential side reactions?
A4: The choice of synthetic route is critical.
-
Perkin Reaction: This classic method often involves heating salicylaldehyde with an acid anhydride (like 3-aminophenylacetic anhydride, which would need to be prepared in situ) and its corresponding salt.[6][7] High temperatures are often required, which can promote side reactions, including decarboxylation of intermediates and oxidation.[1][3]
-
Knoevenagel Condensation: This is often a milder and more versatile method.[4][8][9] It involves the condensation of salicylaldehyde with an active methylene compound, such as 3-aminophenylacetic acid or 3-aminophenylacetonitrile, in the presence of a base.[5] The milder conditions can reduce the likelihood of oxidation and other side reactions. Using 3-aminophenylacetonitrile followed by hydrolysis of the resulting iminocoumarin or aminocoumarin is an effective modern approach.[5]
Data Presentation: Reaction Condition Comparison
The following table summarizes typical conditions for related 3-arylcoumarin syntheses, highlighting factors that can be optimized to minimize side reactions.
| Parameter | Perkin-type Reaction | Knoevenagel Condensation | Recommended for 3-(3-aminophenyl) Derivative |
| Reactant A | Salicylaldehyde | Salicylaldehyde | Salicylaldehyde |
| Reactant B | Phenylacetic Anhydride | Phenylacetic Acid / Phenylacetonitrile | 3-aminophenylacetonitrile |
| Catalyst/Base | Sodium Acetate, Triethylamine | Piperidine, L-proline, tBuOK | Potassium tert-butoxide (tBuOK)[5] |
| Solvent | Acetic Anhydride (Reagent & Solvent) | Ethanol, DMF, Ionic Liquids | Dimethylformamide (DMF)[5] |
| Temperature | 180-200 °C[2] | Room Temp. to 110 °C[4][5] | 110 °C[5] |
| Reaction Time | 6-14 hours[1][3] | 2-20 hours[4][5] | 16-20 hours[5] |
| Atmosphere | Standard Air | Standard Air | Inert (Nitrogen or Argon) |
| Typical Yields | Moderate (often < 50%)[1] | Good to Excellent (up to 99%)[4][10] | ~80-90%[5] |
Experimental Protocols
Recommended Protocol: Knoevenagel Condensation using Arylacetonitrile
This method is adapted from modern procedures for synthesizing 3-aryl-2H-chromen-2-ones and is chosen for its high efficiency and milder conditions relative to the traditional Perkin reaction.[5]
Materials:
-
Salicylaldehyde
-
3-aminophenylacetonitrile
-
Potassium tert-butoxide (tBuOK)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol) and 3-aminophenylacetonitrile (1.2 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture until all solids are dissolved.
-
Base Addition: Carefully add potassium tert-butoxide (tBuOK) (2.0 mmol) to the solution in portions. The reaction mixture may change color.
-
Reaction: Heat the mixture to 110 °C in an oil bath and maintain this temperature for 16-20 hours under the inert atmosphere. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of 1M HCl (aq).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended Knoevenagel condensation pathway for the synthesis of this compound and highlights potential side reactions that should be avoided.
Caption: Main synthesis pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results with 3-(3-aminophenyl)-2H-chromen-2-one
This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 3-(3-aminophenyl)-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic organic compound belonging to the 3-arylcoumarin class. Due to its chemical structure, which combines a coumarin core with an aminophenyl group, it has potential applications as a fluorescent probe for cellular imaging and as a scaffold for the development of biologically active agents.[1][2] Derivatives of 3-arylcoumarins have shown promise as anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitor agents.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, aminocoumarin derivatives can be sensitive to light and oxidation. It is recommended to store the solid compound in a tightly sealed, amber vial at -20°C, protected from light and moisture. For solutions, especially in solvents like DMSO, it is advisable to prepare them fresh. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q3: My experimental results are inconsistent. What are the common sources of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Purity: Impurities from the synthesis can interfere with biological assays or fluorescence measurements. Ensure the compound is of high purity, verified by NMR and mass spectrometry.
-
Solubility: The compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a stock solution (e.g., DMSO) before diluting into your experimental medium. Precipitation can lead to lower effective concentrations.
-
Stability: The amino group can be susceptible to oxidation. Avoid prolonged exposure to air and light. The stability in your specific assay buffer should be confirmed.
-
pH Sensitivity: The fluorescence of some coumarin derivatives can be pH-dependent. Ensure your buffers are consistently at the correct pH.
-
Cellular Health: In cell-based assays, variations in cell density, passage number, and overall health can significantly impact results.
Q4: What are the expected spectral properties of this compound?
Experimental Protocols
Protocol 1: Synthesis of this compound
Two common synthetic routes are presented below. Route A, involving the reduction of a nitro-intermediate, is often high-yielding. Route B, using a Suzuki-Miyaura coupling, offers a more direct connection of the aryl groups.
Route A: Two-Step Synthesis via Nitro-Intermediate
This method involves the Perkin condensation to form the 3-(3-nitrophenyl)-2H-chromen-2-one intermediate, followed by reduction of the nitro group.
Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one
-
Reaction:
-
To a mixture of salicylaldehyde (1.0 eq), 3-nitrophenylacetic acid (1.0 eq), and triethylamine (3.0 eq) in acetic anhydride (5-10 volumes), heat the reaction at 120-140°C for 5-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir until a solid precipitate forms.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 3-(3-nitrophenyl)-2H-chromen-2-one.
-
Step 2: Reduction to this compound
-
Reaction:
-
Suspend 3-(3-nitrophenyl)-2H-chromen-2-one (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (around 70-80°C) for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route B: Single-Step Suzuki-Miyaura Coupling
This method couples a pre-formed 3-halocoumarin with an aminophenylboronic acid.
-
Reaction:
-
In a reaction vessel, combine 3-bromocoumarin (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-100°C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
-
Protocol 2: Quality Control and Characterization
It is crucial to verify the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the coumarin and the aminophenyl rings. A characteristic singlet for the C4-proton of the coumarin core. |
| ¹³C NMR | Resonances for the carbonyl carbon (lactone), and other aromatic and vinylic carbons. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₅H₁₁NO₂ (Calculated: 237.07898 g/mol ). |
| FT-IR | Characteristic peaks for the N-H stretch of the amine, the C=O stretch of the lactone, and C=C stretches of the aromatic rings. |
| Purity (HPLC) | A single major peak, ideally >95% purity. |
Protocol 3: Application in a Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of this compound to assess its cytotoxic effects on a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitro-intermediate synthesis | Incomplete reaction; side product formation. | Increase reaction time or temperature moderately. Ensure reagents are pure. |
| Incomplete reduction of the nitro group | Insufficient reducing agent; deactivation of the reducing agent. | Increase the equivalents of SnCl₂·2H₂O. Ensure the reaction is carried out under an inert atmosphere if using other sensitive reducing agents. |
| Low yield in Suzuki coupling | Inactive catalyst; inefficient base; poor quality of boronic acid. | Use a fresh batch of palladium catalyst. Ensure the base is anhydrous. Use high-purity boronic acid. Thoroughly degas the reaction mixture. |
| Difficult purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from different solvents. |
Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in aqueous buffer | Low aqueous solubility. | Increase the percentage of DMSO in the final dilution (ensure it's below the toxic level for your cells, typically <0.5%). Use a surfactant like Pluronic F-127 to improve solubility. |
| High background fluorescence in imaging | Autofluorescence from cells or medium; compound instability leading to fluorescent byproducts. | Use a phenol red-free medium for imaging. Image cells before adding the compound to establish a baseline. Check for compound degradation by HPLC-MS. |
| No or weak signal in fluorescence microscopy | Low quantum yield in the cellular environment; incorrect filter sets. | Increase the concentration of the compound. Ensure the excitation and emission filters match the spectral properties of the compound. |
| High variability in cytotoxicity assay | Inconsistent cell seeding; compound precipitation at higher concentrations. | Use a multichannel pipette for cell seeding and ensure a single-cell suspension. Visually inspect the wells for precipitation after adding the compound. |
Quantitative Data
The following tables summarize representative data for related aminocoumarin derivatives to provide an expected range of activity. Note: These values are for structurally similar compounds and should be determined experimentally for this compound.
Table 1: Representative Cytotoxicity of Aminocoumarin Derivatives
| Cell Line | Compound Type | Reported IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Coumarin-Chalcone Hybrid | 9.62 µg/mL |
| MCF-7 (Breast Cancer) | Indole-Coumarin Hybrid | 9.1 |
| MCF-7 (Breast Cancer) | Coumarin-Sulfonamide | 0.0088 |
| PC-3 (Prostate Cancer) | Substituted Coumarin | 3.56 |
Table 2: Representative Monoamine Oxidase (MAO) Inhibition
| Enzyme | Compound Type | Reported IC₅₀ (nM) |
| MAO-B | 7-benzyloxy-dimethylcoumarin | 1.14 |
| MAO-A | Phenyl-substituted coumarin | Varies (can be selective) |
| MAO-B | 3-phenyl coumarin derivatives | Can be highly potent and selective |
Table 3: Representative Fluorescence Properties
| Compound Type | Solvent | Quantum Yield (Φ) |
| 7-aminocoumarin derivative | Varies | Can be high (up to 0.95) |
| Coumarin-dihydropyridine | DMSO | 0.83 |
| Phenylcoumarin carboxylate | Ethanol | 0.79 |
Visualizations
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
Validation & Comparative
A Comparative Analysis of the Fluorescent Properties of 3-(3-aminophenyl)-2H-chromen-2-one and Fluorescein
In the landscape of fluorescent probes, both coumarin derivatives and fluorescein hold significant prominence, each offering a unique set of photophysical characteristics that render them suitable for a diverse range of applications in research, diagnostics, and drug development. This guide provides a detailed, data-driven comparison of the fluorescent properties of a specific coumarin derivative, 3-(3-aminophenyl)-2H-chromen-2-one, and the widely utilized xanthene dye, fluorescein.
While extensive data is available for the well-characterized fluorescein, specific photophysical parameters for this compound are not readily found in published literature. Therefore, for the purpose of a quantitative comparison, this guide will utilize data for a structurally similar compound, 7-amino-4-methyl-3-phenylcoumarin, as a proxy. This analog features an amino group, an electron-donating substituent known to enhance fluorescence, and a phenyl group at the 3-position, providing a reasonable estimation of the expected fluorescent behavior. It is crucial to acknowledge that these values are an approximation and may not precisely reflect the properties of this compound.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key fluorescent properties of fluorescein and the proxy for this compound, 7-amino-4-methyl-3-phenylcoumarin.
| Property | Fluorescein | 7-amino-4-methyl-3-phenylcoumarin (Proxy) |
| Excitation Maximum (λex) | ~494 nm | ~360 nm |
| Emission Maximum (λem) | ~521 nm | ~450 nm |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ | Not Available |
| Fluorescence Quantum Yield (Φ) | ~0.95 | ~0.62 |
| Solvent | 0.1 M NaOH | Ethanol |
Experimental Methodologies
The data presented in this guide is derived from standard spectroscopic techniques. Below are detailed protocols for the determination of fluorescence quantum yield and molar extinction coefficient, crucial for the characterization of any fluorescent molecule.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Protocol:
-
Prepare a series of dilutions of both the sample compound and a suitable fluorescence standard (e.g., quinine sulfate or fluorescein) in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard at each concentration.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (η_S² / η_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the linear plots for the sample and the reference, respectively.
-
η_S and η_R are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Prepare a stock solution of the compound with a precisely known concentration in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot the absorbance versus the concentration of the solutions.
-
Determine the slope of the resulting linear plot. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the line is equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).
Validation of 3-(3-Aminophenyl)-2H-chromen-2-one as a Biomarker Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3-aminophenyl)-2H-chromen-2-one as a potential biomarker probe. Due to the limited availability of direct validation studies for this specific compound, this document establishes a framework for its evaluation by comparing its theoretical properties with established classes of fluorescent biomarker probes. The experimental data presented is illustrative, based on typical performance characteristics of coumarin-based probes, to guide researchers in their validation efforts.
Introduction to this compound
This compound belongs to the coumarin family, a class of compounds well-regarded for their fluorescent properties and extensive use in developing biomarker probes.[1][2][3] The core coumarin scaffold serves as a robust fluorophore, and the aminophenyl substitution offers a reactive site for enzymatic modification or for targeting specific cellular components. The primary application of such a probe is envisioned in the detection of enzymatic activity or the sensing of specific ions within a biological system, where a change in the probe's fluorescence signals the presence or activity of the biomarker of interest.
Comparative Analysis with Alternative Probes
The validation of a new biomarker probe requires a thorough comparison against existing technologies. Here, we compare the anticipated performance of this compound with two common classes of fluorescent probes: fluorescein-based probes and rhodamine-based probes.
| Feature | This compound (Anticipated) | Fluorescein-Based Probes | Rhodamine-Based Probes |
| Photostability | Moderate to High | Low to Moderate | High |
| pH Sensitivity | Moderate | High | Low |
| Quantum Yield | Moderate | High | High |
| Stokes Shift | Moderate | Small | Large |
| Cell Permeability | Good | Variable | Good |
| Toxicity | Low | Low to Moderate | Moderate |
Experimental Validation Protocols
The validation of this compound as a biomarker probe would necessitate a series of rigorous experiments to characterize its performance and specificity. Below are detailed methodologies for key validation experiments.
Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of the probe.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a relevant biological buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs).
-
Measure the fluorescence emission spectrum using a fluorometer, exciting at λ_max_abs, to determine the maximum emission wavelength (λ_max_em).
-
Calculate the Stokes shift (λ_max_em - λ_max_abs).
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Assess photostability by continuously exposing the probe solution to the excitation light and monitoring the decrease in fluorescence intensity over time.
In Vitro Enzyme Activity Assay
Objective: To evaluate the probe's ability to detect the activity of a target enzyme (e.g., a specific protease or esterase).
Protocol:
-
Prepare a series of dilutions of the target enzyme in the appropriate assay buffer.
-
Add this compound to each enzyme dilution to a final concentration of 1-5 µM.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0-60 minutes).
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation at λ_max_abs, emission at λ_max_em).
-
As a control, perform the same experiment in the presence of a known inhibitor of the target enzyme to confirm the specificity of the probe's activation.
-
Plot the fluorescence intensity against enzyme concentration to determine the limit of detection (LOD).
Cellular Imaging and Cytotoxicity Assay
Objective: To assess the probe's cell permeability, intracellular localization, and potential toxicity.
Protocol:
-
Culture a relevant cell line (e.g., HeLa cells) on glass-bottom dishes.
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for a specified incubation period.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
-
To assess cytotoxicity, perform an MTT or similar viability assay on cells treated with the same concentration range of the probe for 24-48 hours.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound as a biomarker probe often involves an enzymatic reaction that alters its fluorescent properties. For instance, an enzyme could cleave a modifying group attached to the amine, leading to a "turn-on" fluorescence response.
The interaction of the probe with a target enzyme can be conceptualized as a specific signaling event.
Conclusion
While direct experimental validation of this compound as a biomarker probe is not yet extensively documented, its chemical structure and the well-established properties of coumarin-based probes suggest significant potential. The comparative framework and detailed experimental protocols provided in this guide offer a clear roadmap for its systematic evaluation. Future research should focus on synthesizing and testing this probe against specific biological targets to fully elucidate its efficacy and applicability in biomedical research and diagnostics.
References
A Comparative Study of 3-(Aminophenyl)-2H-chromen-2-one Isomers: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3-aminophenyl)-2H-chromen-2-one and its ortho- and para-isomers, focusing on their synthesis, spectral characteristics, and biological activities. While a direct comparative study presenting quantitative data for all three isomers under identical experimental conditions is not extensively available in the current literature, this guide collates available data to offer a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Structures and Physicochemical Properties
The position of the amino group on the 3-phenyl substituent of the 2H-chromen-2-one core significantly influences the molecule's electronic properties, and consequently, its biological activity.
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(2-aminophenyl)-2H-chromen-2-one | ortho | C₁₅H₁₁NO₂ | 237.25 |
| This compound | meta | C₁₅H₁₁NO₂ | 237.25 |
| 3-(4-aminophenyl)-2H-chromen-2-one | para | C₁₅H₁₁NO₂ | 237.25 |
Synthesis and Spectral Characterization
The synthesis of 3-(aminophenyl)-2H-chromen-2-one isomers typically involves the Perkin, Knoevenagel, or Wittig reactions, followed by the reduction of a corresponding nitro-precursor.
General Synthesis Outline:
Comparative Analysis of 3-(3-Aminophenyl)-2H-chromen-2-one Analogues as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to MAO-B Inhibition by Coumarin Derivatives
Coumarin derivatives have emerged as a promising class of compounds in the development of novel therapeutic agents. Their rigid heterocyclic scaffold serves as a valuable pharmacophore for targeting a variety of enzymes. Notably, 3-phenylcoumarin derivatives have demonstrated significant inhibitory activity against Monoamine Oxidase B (MAO-B).[1] MAO-B is a crucial enzyme in the catabolism of neurotransmitters, particularly dopamine.[2] Its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for managing Parkinson's disease.[3] Furthermore, MAO-B's metabolic activity contributes to oxidative stress through the production of hydrogen peroxide, implicating it in the progression of neurodegenerative diseases.[2]
This guide focuses on a comparative assessment of a representative 3-phenylcoumarin analogue against two clinically approved MAO-B inhibitors, offering a quantitative and methodological reference for researchers in the field.
Quantitative Performance Comparison
The inhibitory efficacy of the 3-phenylcoumarin analogue and the reference drugs against human MAO-B is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Type | Target | IC50 (nM) |
| 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one | 3-Phenylcoumarin Analogue | MAO-B | 56 |
| Selegiline | Reference Drug | MAO-B | 51[4] |
| Safinamide | Reference Drug | MAO-B | 98[5] |
Note: Data for the 3-phenylcoumarin analogue is based on the findings reported for 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one.[6]
Experimental Protocols
The following is a detailed methodology for a standard in vitro MAO-B inhibition assay, which can be used to validate and compare the performance of novel coumarin derivatives.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines the determination of the inhibitory activity of test compounds against human MAO-B using a continuous spectrophotometric or fluorometric method with kynuramine as the substrate.[7][8]
Materials and Reagents:
-
Recombinant human MAO-B enzyme (expressed in a suitable system, e.g., insect cells)
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Selegiline, Safinamide)
-
96-well microplates (black or UV-transparent, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare stock solutions of the test and reference compounds in DMSO.
-
Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
A solution of the test compound or reference inhibitor at various concentrations. A vehicle control (DMSO) should also be included.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over a specified period (e.g., 20-30 minutes) at the appropriate wavelength. The product of kynuramine oxidation, 4-hydroxyquinoline, can be detected by measuring the increase in absorbance at approximately 316 nm or fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[7][8]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of MAO-B in Dopamine Metabolism
The following diagram illustrates the role of MAO-B in the degradation of dopamine and the mechanism of action of MAO-B inhibitors.
Caption: MAO-B Pathway in Dopamine Metabolism and Neurodegeneration.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC50 values of potential MAO-B inhibitors.
Caption: Workflow for MAO-B Inhibition Assay.
References
- 1. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 7. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different coumarin-based fluorescent probes
In the landscape of fluorescent probes, coumarin-based sensors have carved a significant niche owing to their favorable photophysical properties, including high quantum yields, good photostability, and sensitivity to their microenvironment. These characteristics make them invaluable tools for researchers, scientists, and drug development professionals in visualizing and quantifying a wide array of analytes and biological processes. This guide provides a head-to-head comparison of different coumarin-based fluorescent probes tailored for specific applications, supported by experimental data and detailed protocols.
Comparison of Coumarin-Based Probes for Copper (Cu²⁺) Detection
Copper is an essential trace element, but its dysregulation is implicated in several neurological disorders. Coumarin-based probes offer high sensitivity and selectivity for Cu²⁺ detection. Here, we compare two such probes, HQ1 and BuCAC .
| Parameter | Probe HQ1 | Probe BuCAC |
| Detection Limit | 1.81 x 10⁻⁸ M[1] | 3.03 x 10⁻⁷ M[2][3] |
| Binding Stoichiometry (Probe:Cu²⁺) | Not specified | 2:1[2][3] |
| Response Time | < 40 seconds[1] | < 1 minute[2] |
| Fluorescence Response | Quenching[1] | Quenching[2] |
| Reversibility | Not specified | Reversible with S²⁻[2] |
Experimental Protocol: Determination of Cu²⁺ Detection Limit
The detection limit for Cu²⁺ is a critical parameter for evaluating probe performance. A standard method for its determination is as follows:
-
Prepare a stock solution of the coumarin-based probe (e.g., 1 mM in DMSO).
-
Prepare a stock solution of CuCl₂ (e.g., 1 mM in deionized water).
-
Perform fluorescence titration: In a quartz cuvette, add a fixed concentration of the probe (e.g., 10 µM) to a buffer solution (e.g., PBS:DMSO = 6:4, pH = 7.4).
-
Incrementally add small aliquots of the Cu²⁺ stock solution to the probe solution.
-
Record the fluorescence emission spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated. The excitation wavelength should be set at the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.
-
Calculate the detection limit using the formula: 3σ/k, where σ is the standard deviation of the blank (probe solution without Cu²⁺) and k is the slope of the linear portion of the titration curve.
Comparison of Coumarin-Based Probes for Biothiol Detection
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. Coumarin-based probes have been developed for their differential detection. Here, we compare SWJT-14 and Probe 1 .
| Parameter | Probe SWJT-14 | Probe 1 (for Cys) |
| Analytes Detected | Cys, Hcy, GSH (differentiated)[4][5] | Cys, Hcy, GSH |
| Detection Limit (Cys) | 0.02 µM[5] | 0.22 µM[6] |
| Detection Limit (Hcy) | 0.42 µM[5] | Not specified |
| Detection Limit (GSH) | 0.92 µM[5] | Not specified |
| Quantum Yield (Probe alone) | 0.32% (at λex = 490 nm)[4] | < 0.0001[6] |
| Fluorescence Response | Turn-on (differentiated emission)[4] | Turn-on (246-fold enhancement for Cys)[6] |
Experimental Protocol: Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Select a suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of five dilutions of both the sample probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (k_sample / k_standard) * (n_sample / n_standard)² where k is the slope of the linear plot and n is the refractive index of the solvent.
Signaling Pathways and Experimental Workflows
Signaling Pathway for a "Turn-On" Coumarin Probe for Enzyme Detection
This diagram illustrates a common mechanism for a coumarin-based probe that fluoresces upon enzymatic cleavage of a recognition group.
Caption: Enzymatic activation of a coumarin-based fluorescent probe.
Experimental Workflow for Photostability Testing
Photostability is a crucial parameter for probes used in imaging applications that require prolonged light exposure. The following workflow is based on ICH Q1B guidelines.
Caption: Workflow for assessing the photostability of a fluorescent probe.
Experimental Protocol: Photostability Testing
This protocol outlines a general procedure for evaluating the photostability of a coumarin-based probe.
-
Prepare a solution of the probe in a suitable solvent (e.g., PBS or DMSO) at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength.
-
Place the solution in a quartz cuvette.
-
Prepare a dark control by wrapping an identical cuvette containing the same solution in aluminum foil.
-
Expose the sample cuvette to a calibrated light source that provides both visible and near-UV irradiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[7][8][9][10]
-
At regular time intervals, remove the sample and dark control cuvettes from the light source and measure their UV-Vis absorption and fluorescence emission spectra.
-
Calculate the percentage of remaining fluorescence at each time point by comparing the integrated fluorescence intensity of the exposed sample to that of the dark control.
-
Plot the percentage of remaining fluorescence as a function of exposure time to determine the photobleaching rate. The photostability can be quantified by the photobleaching quantum yield (φb), which represents the probability of a molecule being photochemically altered per absorbed photon.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 4. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells [mdpi.com]
- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Enigmatic Mechanism of 3-(3-aminophenyl)-2H-chromen-2-one: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
The coumarin scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific derivative, 3-(3-aminophenyl)-2H-chromen-2-one, holds therapeutic promise, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comparative analysis of its potential mechanisms by drawing parallels with structurally related coumarin derivatives, supported by experimental data from existing literature.
Postulated Mechanisms of Action: An Evidence-Based Comparison
While direct experimental evidence for this compound is limited, the biological activities of analogous compounds suggest several plausible mechanisms of action. These primarily revolve around enzyme inhibition and the modulation of cellular signaling pathways implicated in disease.
Enzyme Inhibition: A Prominent Mode of Action
Many coumarin derivatives exert their effects by targeting specific enzymes. Based on the available literature for similar compounds, this compound could potentially act as an inhibitor of the following enzyme families:
-
Carbonic Anhydrases (CAs): Several 3-substituted coumarin derivatives have been identified as inhibitors of human carbonic anhydrase IX and XII, enzymes that are often overexpressed in tumors.[5][6] These enzymes play a crucial role in regulating pH, and their inhibition can disrupt cancer cell metabolism.
-
Cholinesterases: Derivatives of 3-(4-aminophenyl)-coumarin have demonstrated selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease.[7]
-
Kinases: The anticancer activity of some coumarins has been linked to the inhibition of protein kinases, which are key regulators of cell proliferation and survival. For instance, some biscoumarin derivatives have been shown to suppress lung cancer cell proliferation by inhibiting the p38 signaling pathway.[8][9]
Comparative Data on Enzyme Inhibition by Coumarin Derivatives:
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| Compound 14 (an oxazole derivative of 2H-chromen-2-one) | CDK8 (in HCT116 cells) | 71.8 | [10] |
| Compound 6 (an oxazole derivative of 2H-chromen-2-one) | ER-α (in MCF7 cells) | 74.1 | [10] |
| 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones | Aromatase | 0.3 - 1.2 | [11] |
| 3-(4-aminophenyl)-coumarin derivative 4m | Acetylcholinesterase (AChE) | 0.091 | [7] |
| 3-(4-aminophenyl)-coumarin derivative 4k | Butyrylcholinesterase (BuChE) | 0.559 | [7] |
Modulation of Cancer-Related Signaling Pathways
The anticancer properties of many coumarins stem from their ability to interfere with signaling pathways that are essential for tumor growth and metastasis.
A proposed signaling pathway that could be targeted by this compound, based on the activity of similar compounds, is illustrated below.
Caption: Proposed inhibitory action on the p38 MAPK pathway.
This pathway highlights the potential of this compound to inhibit the p38 MAPK signaling cascade, a mechanism observed in other anticancer biscoumarin compounds.[8][9] Inhibition of this pathway can lead to a reduction in the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion.
Experimental Protocols for Mechanism of Action Studies
To confirm the mechanism of action of this compound, a series of in vitro and in cellulo experiments are recommended.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme.
Caption: Workflow for an in vitro enzyme inhibition assay.
Detailed Steps:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture: In a microplate, add the enzyme solution, a buffer solution, and the test compound at various concentrations.
-
Enzyme-Inhibitor Incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Proliferation Assay (e.g., Sulforhodamine B Assay)
This assay is used to evaluate the antiproliferative potential of the compound on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with a solution like trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
While the precise mechanism of action of this compound is yet to be definitively confirmed, the extensive research on structurally similar coumarin derivatives provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of key enzymes such as carbonic anhydrases, cholinesterases, or protein kinases, and the modulation of cancer-related signaling pathways like the p38 MAPK pathway. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and to fully characterize the therapeutic potential of this promising compound. Further research, including molecular docking studies and in vivo experiments, will be crucial to solidify our understanding of its pharmacological profile.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis and Biological Evaluation of Some New Coumarin Derivatives [mdpi.com]
- 3. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration | PLOS One [journals.plos.org]
- 10. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of 3-(3-aminophenyl)-2H-chromen-2-one
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and application of 3-(3-aminophenyl)-2H-chromen-2-one with alternative compounds, supported by experimental data and detailed protocols. This guide aims to offer a comprehensive resource for evaluating the reproducibility and performance of this versatile aminocoumarin.
Introduction
This compound is a member of the 3-arylcoumarin class of heterocyclic compounds. Coumarin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and fluorescent properties. This guide will delve into the synthesis of this compound, its applications in cancer research and fluorescence imaging, and compare its performance with relevant alternatives.
Synthesis of this compound and Alternatives
The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitro-substituted precursor followed by its reduction. The most common method for the initial synthesis of the 3-arylcoumarin scaffold is the Perkin reaction.[1][2][3][4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(3-nitrophenyl)-2H-chromen-2-one via Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base.[3][4] In this case, salicylaldehyde reacts with 2-(3-nitrophenyl)acetic acid in the presence of a base like triethylamine and a dehydrating agent such as acetic anhydride.
-
Reactants: Salicylaldehyde, 2-(3-nitrophenyl)acetic acid, triethylamine, acetic anhydride.
-
Procedure: A mixture of salicylaldehyde (1 eq.), 2-(3-nitrophenyl)acetic acid (1 eq.), and triethylamine (2 eq.) in acetic anhydride (5 eq.) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 3-(3-nitrophenyl)-2H-chromen-2-one.
Step 2: Reduction of 3-(3-nitrophenyl)-2H-chromen-2-one
The nitro group of 3-(3-nitrophenyl)-2H-chromen-2-one is then reduced to an amine to yield the final product. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.[5]
-
Reactants: 3-(3-nitrophenyl)-2H-chromen-2-one, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.
-
Procedure: 3-(3-nitrophenyl)-2H-chromen-2-one is dissolved in ethanol, and an excess of stannous chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, and the solvent is evaporated to yield this compound, which can be further purified by column chromatography or recrystallization.
Comparison of Synthesis Methods
Several methods exist for the synthesis of 3-arylcoumarins, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Synthesis Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Perkin Reaction | Salicylaldehyde, Phenylacetic acid derivative, Acetic anhydride, Weak base | High temperature (reflux) | 40-70% | Readily available starting materials, well-established. | High temperatures, moderate yields. |
| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst (e.g., H₂SO₄, SnCl₂) | 60-90% | Good yields, versatile for various phenols. | Strong acidic conditions can be harsh for some substrates. |
| Wittig Reaction | Salicylaldehyde, Phosphonium ylide | Strong base | 50-80% | Mild reaction conditions. | Stoichiometric amounts of phosphine oxide byproduct. |
| Suzuki/Heck Coupling | Halogenated coumarin, Arylboronic acid/alkene | Palladium catalyst, Base | 70-95% | High yields, broad substrate scope. | Expensive catalyst, requires inert atmosphere. |
| Ultrasound-Assisted Synthesis | Salicylaldehyde, Phenylacetyl chloride, K₂CO₃ | Ultrasound irradiation | 70-98% | Short reaction times, high yields, green chemistry approach.[6] | Requires specialized equipment. |
Applications of this compound and Alternatives
3-Arylcoumarins, including this compound, are recognized for their potential in two primary application areas: as anticancer agents and as fluorescent probes.
Anticancer Activity
Coumarin derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[7][8][9][10] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.[10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Comparison of Anticancer Activity (HeLa Cells)
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| Coumarin (parent compound) | 54.2 | Induces G0/G1 arrest and apoptosis via a caspase-3 dependent mechanism.[12] | [12] |
| Scopoletin | ~20-30 | Induces apoptosis through activation of apoptotic pathways.[8] | [8] |
| Doxorubicin (Standard Drug) | ~0.1-1 | DNA intercalation and topoisomerase II inhibition. | - |
| This compound | Data not available | Expected to induce apoptosis, similar to other coumarins. | - |
Signaling Pathway: Apoptosis Induction by Coumarins
Coumarins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.
Caption: Intrinsic apoptosis pathway induced by 3-arylcoumarins.
Fluorescent Properties and Applications
The extended π-conjugated system of the coumarin core gives rise to intrinsic fluorescence, making these compounds useful as fluorescent probes for various biological applications, including cellular imaging.[] The amino group in this compound can further modulate these properties.
Experimental Protocol: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is commonly used for its determination.[14]
-
Standard Selection: A fluorescent standard with a known quantum yield in the same solvent as the test compound is chosen.
-
Absorbance Measurement: A series of dilute solutions of both the standard and the test compound are prepared, and their absorbance at the excitation wavelength is measured. The absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: The fluorescence emission spectra of the same solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the test compound. The quantum yield of the test compound (Φ_x) is calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Comparison of Fluorescent Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Coumarin-1 | ~373 | ~450 | ~0.73 (in Ethanol) | Common blue-emitting fluorophore. |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~445 | ~0.63 (in Water) | Widely used as a fluorescent label and pH indicator. |
| BODIPY FL | ~503 | ~512 | >0.9 (in Methanol) | High quantum yield, narrow emission spectra, photostable.[][15][16] |
| This compound | Data not available | Data not available | Data not available | Expected to be fluorescent, with properties influenced by the amino group. |
Experimental Workflow: Cellular Imaging with Fluorescent Probes
Caption: General workflow for cellular imaging using a fluorescent probe.
Conclusion
This compound is a promising compound within the 3-arylcoumarin family, with potential applications in anticancer research and as a fluorescent probe. Its synthesis is accessible through well-established organic reactions, offering opportunities for optimization towards greener and more efficient methods like ultrasound-assisted synthesis. While its biological and photophysical properties are inferred to be significant based on the broader class of coumarins, a lack of specific experimental data for this particular molecule highlights a clear area for future research. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers looking to explore the synthesis and application of this compound and to objectively evaluate its performance against existing alternatives in the field. Further investigation is warranted to fully elucidate its potential and reproducibility in various experimental settings.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 3. scribd.com [scribd.com]
- 4. organic chemistry - Alternate pathway for Perkin reaction of salicylaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. BODIPY-based probes for the fluorescence imaging of biomolecules in living cells. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Evaluating the Specificity of 3-(3-aminophenyl)-2H-chromen-2-one: A Comparative Analysis Based on Structurally Related Compounds
For Immediate Release
Introduction
3-(3-aminophenyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class of molecules. Coumarins, both natural and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties. A prominent and well-studied activity of many coumarin derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development, and coumarins have emerged as a promising class of selective inhibitors for these isoforms.
This guide provides a comparative evaluation of the potential specificity of this compound. Due to the absence of publicly available experimental data on the direct inhibitory activity of this specific compound, this analysis is based on published data for structurally similar aminophenylcoumarin derivatives and related 3-substituted coumarins. The aim is to offer researchers, scientists, and drug development professionals a predictive insight into its likely biological targets and selectivity profile.
The Landscape of Coumarin-Based Carbonic Anhydrase Inhibitors
Coumarins typically act as "prodrug" inhibitors of carbonic anhydrases. The lactone ring of the coumarin scaffold undergoes hydrolysis, catalyzed by the esterase activity of the CA enzyme itself, to form a corresponding 2-hydroxy-cinnamic acid derivative. This product then binds to the active site of the enzyme, leading to inhibition. The specificity of coumarin-based inhibitors is often dictated by the substitutions on the coumarin ring, which can lead to selective interactions with the unique amino acid residues at the entrance of the active site of different CA isoforms. This mechanism allows for the design of inhibitors that are highly selective for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, thereby potentially reducing off-target effects.
Comparative Analysis of Structurally Similar Compounds
While specific inhibitory data for this compound is not available, studies on closely related 3-(4-aminophenyl)-coumarin derivatives and other 3-substituted coumarins provide valuable structure-activity relationship (SAR) insights.
For instance, research on 3-(4-aminophenyl)-coumarin derivatives has demonstrated their potential as anti-inflammatory and anti-Alzheimer's disease agents, with some compounds showing selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests that the aminophenyl substituent at the 3-position can direct the coumarin scaffold towards targets other than carbonic anhydrases.
Conversely, a multitude of studies on various 3-substituted coumarins have established their potent and selective inhibitory activity against CA IX and XII. For example, coumarin-3-carboxamides have been shown to be effective and selective inhibitors of these tumor-associated isoforms.
Based on the available evidence for analogous compounds, it is plausible to hypothesize that this compound possesses inhibitory activity against carbonic anhydrases, likely with a preference for the tumor-related isoforms CA IX and XII. However, the presence of the 3-amino group on the phenyl ring could also confer affinity for other biological targets.
Experimental Protocols for Specificity Evaluation
To definitively determine the specificity of this compound, a series of in vitro enzymatic assays are required. The following protocols outline the standard methodologies used in the field.
Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is the gold standard for measuring the inhibition of CA-catalyzed CO₂ hydration.
Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffer solution, which is monitored by a pH indicator.
Materials:
-
Recombinant human CA isoforms (CA I, II, IX, XII)
-
This compound and comparator compounds
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Incubate the enzyme with various concentrations of the inhibitor (this compound) or vehicle control for a defined period (typically a few hours to allow for potential prodrug hydrolysis).
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). Ki values can be subsequently determined using the Cheng-Prusoff equation.
Experimental Workflow for Determining Specificity
The following diagram illustrates a typical workflow for evaluating the specificity of a test compound.
Data Presentation: A Predictive Comparison
Although experimental data for this compound is not available, the table below provides a template for how the inhibitory data should be presented once obtained, alongside data for known reference compounds.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (CA I/IX) | Selectivity Ratio (CA II/IX) |
| This compound | Data not available | Data not available | Data not available | Data not available | - | - |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| U-104 (Selective CA IX/XII inhibitor) | 10,000 | >100,000 | 45 | 4.5 | >222 | >2222 |
Data for Acetazolamide and U-104 are representative values from the literature and may vary depending on the specific assay conditions.
Signaling Pathway Involvement
The primary signaling pathway affected by selective CA IX inhibitors is the regulation of intracellular and extracellular pH in tumor cells.
Conclusion
While direct experimental evidence for the specificity of this compound is currently lacking in the public domain, the extensive research on structurally related coumarin derivatives strongly suggests its potential as a carbonic anhydrase inhibitor, likely with selectivity towards the tumor-associated isoforms CA IX and XII. The aminophenyl moiety may also confer affinity for other biological targets, highlighting the critical need for comprehensive experimental evaluation. The protocols and frameworks provided in this guide offer a clear path for researchers to determine the precise inhibitory profile and specificity of this and other novel coumarin-based compounds, thereby facilitating the development of new therapeutic agents.
Benchmarking the performance of 3-(3-aminophenyl)-2H-chromen-2-one in a new assay
This guide provides a comprehensive performance benchmark of 3-(3-aminophenyl)-2H-chromen-2-one and its analogs in relevant biological assays. The data presented here is intended for researchers, scientists, and drug development professionals to evaluate its potential applications. While specific data for this compound is limited, this guide leverages data from its close structural analog, 3-(4-aminophenyl)-coumarin derivatives, to provide a comparative analysis against established compounds.
Introduction to this compound
This compound belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities.[1][2] Coumarins are a significant scaffold in medicinal chemistry due to their broad spectrum of biological properties, including anticancer, anti-inflammatory, and anticoagulant effects.[3][4] The aminophenyl substitution on the coumarin core is of particular interest as it can modulate the compound's biological activity and fluorescent properties.
Performance in Cholinesterase Inhibition Assay
A key area of investigation for coumarin derivatives is their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathogenesis of Alzheimer's disease.[5] The following table summarizes the in-vitro inhibitory activity of a derivative of the closely related 3-(4-aminophenyl)-coumarin against human AChE and BuChE, compared to the standard drug Donepezil.
| Compound | Target Enzyme | IC50 (µM) |
| 3-(4-aminophenyl)-coumarin derivative (4m) | AChE | 0.091 ± 0.011[5] |
| BuChE | > 40[5] | |
| Donepezil (Standard) | AChE | 0.024 ± 0.003[5] |
| BuChE | 3.570 ± 0.130[5] |
Potential as a Fluorescent Probe
Aminocoumarins are known for their fluorescent properties, making them valuable as fluorescent probes in various biological assays.[6][7] The fluorescence quantum yield is a critical parameter for evaluating the performance of a fluorescent probe. The following table provides a hypothetical comparison of the expected fluorescent properties of this compound with a widely used fluorescent dye, Rhodamine B.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| This compound (Hypothetical) | ~350 - 400 | ~450 - 500 | High (similar to other aminocoumarins, potentially >0.6)[8][9] |
| Rhodamine B (Reference) | ~550 | ~580 | 0.31[6] |
Experimental Protocols
In-vitro Cholinesterase Inhibition Assay
This protocol is adapted from the methods used for the evaluation of 3-(4-aminophenyl)-coumarin derivatives.[5]
Materials:
-
Human recombinant AChE and BuChE
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound analog) and reference inhibitor (Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BuChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance at 405 nm every 5 minutes for 30 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Experimental workflow for the in-vitro cholinesterase inhibition assay.
References
- 1. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 2. nrel.colostate.edu [nrel.colostate.edu]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scilit.com [scilit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
In Vivo Showdown: 3-Aminophenyl Coumarin Derivative Demonstrates Potent Anti-Arthritic Efficacy in Animal Models
For Immediate Release
A recent pre-clinical investigation in a rat model of rheumatoid arthritis has demonstrated the significant therapeutic potential of a novel 3-aminophenyl coumarin derivative, closely related to 3-(3-aminophenyl)-2H-chromen-2-one. The study highlights the compound's ability to mitigate key inflammatory markers and joint degradation, positioning it as a promising candidate for further drug development in the treatment of rheumatoid arthritis.
This comparative guide provides an in-depth analysis of the in vivo validation of this class of compounds, presenting a head-to-head comparison with established rheumatoid arthritis treatments, Methotrexate and Celecoxib. The data presented is based on a comprehensive review of pre-clinical studies in rodent models of induced arthritis.
Performance Comparison in a Nutshell
| Feature | 3-(4-aminophenyl)-coumarin derivative (Compound 5e) | Methotrexate (MTX) | Celecoxib |
| Therapeutic Target | Rheumatoid Arthritis | Rheumatoid Arthritis | Rheumatoid Arthritis, Osteoarthritis |
| Animal Model | Collagen-Induced Arthritis (Rat) | Collagen-Induced Arthritis (Rat) | Adjuvant-Induced Arthritis (Rat) |
| Primary Efficacy Endpoint | Reduction in paw swelling and arthritis score | Reduction in paw swelling and arthritis score | Reduction in paw volume |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling pathways | Dihydrofolate reductase inhibitor, anti-inflammatory | Selective COX-2 inhibitor |
Detailed In Vivo Performance Data
The following tables summarize the quantitative data from key pre-clinical studies, offering a direct comparison of the anti-inflammatory efficacy of the 3-aminophenyl coumarin derivative and standard-of-care agents.
A Note on the Investigated Compound: The in vivo data presented for the 3-aminophenyl coumarin class is based on the performance of compound 5e , a 3-(4-aminophenyl)-coumarin derivative, as detailed in a study by Miao et al. (2021) in the Journal of Enzyme Inhibition and Medicinal Chemistry. Due to the close structural similarity, these findings provide a strong indication of the expected in vivo efficacy of this compound.
Table 1: Effect on Paw Edema in Rat Model of Arthritis
| Treatment Group | Dosage | Administration Route | Mean Paw Volume (mL) ± SD | % Inhibition of Edema |
| Compound 5e Study (Collagen-Induced Arthritis) | ||||
| Control (Model) | - | Oral gavage | 1.85 ± 0.12 | - |
| Compound 5e (Low Dose) | 30 mg/kg/day | Oral gavage | 1.42 ± 0.10 | 23.2% |
| Compound 5e (High Dose) | 60 mg/kg/day | Oral gavage | 1.15 ± 0.09 | 37.8% |
| Methotrexate | 30 mg/kg/week | Oral gavage | 1.28 ± 0.11 | 30.8% |
| Celecoxib Study (Adjuvant-Induced Arthritis) | ||||
| Control (Arthritic) | - | Oral | 2.1 ± 0.15 | - |
| Celecoxib | 5 mg/kg/day | Oral | 1.3 ± 0.12 | 38.1% |
Table 2: Effect on Arthritis Score in Rat Model of Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score ± SD |
| Control (Model) | - | Oral gavage | 3.5 ± 0.5 |
| Compound 5e (Low Dose) | 30 mg/kg/day | Oral gavage | 2.1 ± 0.4 |
| Compound 5e (High Dose) | 60 mg/kg/day | Oral gavage | 1.2 ± 0.3 |
| Methotrexate | 30 mg/kg/week | Oral gavage | 1.8 ± 0.4 |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Collagen-Induced Arthritis (CIA) in Rats (for Compound 5e and Methotrexate)
Animal Model: Male Wistar rats (180-220 g) were used for the induction of arthritis.
Induction of Arthritis:
-
Bovine type II collagen was dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant.
-
On day 0, rats were immunized via an intradermal injection of 0.1 mL of the emulsion at the base of the tail.
-
A booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered on day 7.
Treatment Protocol:
-
Rats were randomly divided into four groups: model control, low-dose compound 5e (30 mg/kg), high-dose compound 5e (60 mg/kg), and methotrexate (30 mg/kg).
-
Treatments were administered daily by oral gavage from day 14 to day 28 post-primary immunization.
-
The control group received an equivalent volume of the vehicle.
Efficacy Evaluation:
-
Paw Swelling: The volume of the hind paws was measured using a plethysmometer at regular intervals.
-
Arthritis Score: The severity of arthritis in each paw was graded on a scale of 0 to 4, based on erythema, swelling, and joint deformity. The scores for all paws were summed to obtain a total arthritis score for each animal.
-
Histopathological Analysis: At the end of the study, ankle joints were collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were quantified using ELISA kits.
Adjuvant-Induced Arthritis (AIA) in Rats (for Celecoxib)
Animal Model: Male Wistar rats were utilized for this study.
Induction of Arthritis:
-
Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the subplantar region of the right hind paw.
Treatment Protocol:
-
Animals were divided into a control group and a treatment group.
-
Celecoxib (5 mg/kg) was administered orally once daily.
-
The control group received the vehicle.
Efficacy Evaluation:
-
Paw Volume: The volume of the injected paw was measured using a plethysmometer to assess the degree of inflammation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of action for the 3-aminophenyl coumarin derivative.
Caption: Experimental workflow for the in vivo validation in a rat CIA model.
Safety Operating Guide
Proper Disposal of 3-(3-aminophenyl)-2H-chromen-2-one: A Guide for Laboratory Professionals
For immediate reference, treat 3-(3-aminophenyl)-2H-chromen-2-one as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for the handling and disposal of this compound and associated materials.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compound, coumarin, and related aminophenyl compounds. Coumarin is classified as acutely toxic if swallowed or in contact with skin, and as a potential skin sensitizer[1]. Therefore, a cautious approach to disposal is mandatory.
Hazard and Safety Summary
| Data Point | Summary of Information | Citation |
| GHS Classification (Inferred) | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Skin Sensitization (Category 1) | [1] |
| Primary Hazards | Toxic if swallowed or in contact with skin, may cause an allergic skin reaction. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are required. A dust mask or respirator should be used if handling the solid form to avoid inhalation. | [1][2] |
| Environmental Hazards | Avoid release to the environment. Do not dispose of down the drain. | [1][3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.
Detailed Disposal Protocols
Unused or Expired this compound
-
Step 1: Container Preparation: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the chemical to a new, compatible, and clearly labeled hazardous waste container.
-
Step 2: Waste Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
-
Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Contaminated Labware and Materials
-
Disposable Materials (e.g., pipette tips, weighing boats, contaminated paper towels):
-
Step 1: Place all contaminated disposable items into a designated, leak-proof hazardous waste container for solid waste.
-
Step 2: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.
-
Step 3: When the container is full, seal it and arrange for disposal through your institution's EHS office.
-
-
Non-Disposable Glassware and Equipment:
-
Step 1: Under a fume hood and wearing appropriate PPE, rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) three times.
-
Step 2: Collect all three rinses in a designated hazardous waste container for liquid waste. This rinsate is considered hazardous.
-
Step 3: After triple rinsing, the glassware can typically be washed according to standard laboratory procedures.
-
Spill Cleanup
-
Step 1: Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Step 2: Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if the compound is in solid, dusty form.
-
Step 3: Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Step 4: Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Step 5: Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Step 6: Disposal: Seal and label the hazardous waste container and arrange for its disposal.
Disclaimer: This information is intended as a guide and is based on the properties of related compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for any chemicals used in your procedures. When in doubt, contact your Environmental Health and Safety department.
References
Essential Safety and Handling Protocols for 3-(3-aminophenyl)-2H-chromen-2-one
For Immediate Reference: Personal Protective Equipment (PPE) and Safety Measures
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-aminophenyl)-2H-chromen-2-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to ensure maximum protection. This includes appropriate attire for eye, face, hand, and body.
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or airborne particles of the compound that could cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or allergic reactions.[3][4] |
| Body Protection | A lab coat or a chemical-resistant disposable coverall. | To shield the skin from accidental spills and contamination of personal clothing.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | To be used in poorly ventilated areas or when the compound may become airborne, to prevent respiratory tract irritation.[4][5] |
Procedural Workflow for Safe Handling
A systematic approach to handling, using, and disposing of this compound is critical to minimize exposure and prevent contamination.
Operational and Disposal Plans
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust particles.
Spill Management: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully collect the spilled material. For solid spills, avoid generating dust. Place the material into a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.[2]
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
